molecular formula C10H12ClNO B194665 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS No. 1131-01-7

2-Chloro-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B194665
CAS No.: 1131-01-7
M. Wt: 197.66 g/mol
InChI Key: FPQQSNUTBWFFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>N-(2,6-Dimethylphenyl)chloroacetamide (2-chloro-2′ ,6′ -acetoxylidide) is nonsteroidal antinflammatory drug.>Lidocaine intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQQSNUTBWFFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061545
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or grey powder; [Alfa Aesar MSDS]
Record name alpha-Chloro-2,6-dimethylacetanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9995
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1131-01-7
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-2,6-dimethylacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2',6'-dimethylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-2',6'-ACETOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D2B69OAPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key chemical intermediate in the pharmaceutical industry. The document details its synthesis, physicochemical and spectroscopic properties, and safety information. Detailed experimental protocols for its preparation are provided, and key data is summarized in tabular format for ease of reference. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, also known as 2-chloro-2',6'-dimethylacetanilide, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its most notable application is as a direct precursor in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] The synthesis of Lidocaine involves the nucleophilic substitution of the chlorine atom in this compound with diethylamine.[1] Beyond its role in Lidocaine synthesis, this compound serves as a versatile building block for the development of other active pharmaceutical ingredients and is a subject of interest in medicinal chemistry for the generation of new molecular entities.[1] Some studies have also indicated preliminary antimicrobial and analgesic activities of this compound, suggesting potential for further therapeutic exploration.[2]

Synthesis of this compound

The primary and most well-established method for the synthesis of this compound is the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[2] This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct.

A logical workflow for the synthesis is presented below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification 2_6_dimethylaniline 2,6-Dimethylaniline reaction_vessel Acylation Reaction (Solvent, e.g., Acetic Acid) 2_6_dimethylaniline->reaction_vessel chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_vessel crude_product Crude Product reaction_vessel->crude_product purification Purification (e.g., Filtration, Recrystallization) crude_product->purification final_product This compound purification->final_product

Synthesis Workflow Diagram
Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis in Glacial Acetic Acid

This protocol is adapted from a common laboratory procedure for the synthesis of the Lidocaine intermediate.[3]

  • Preparation: In a 125 mL Erlenmeyer flask, add 15 mL of glacial acetic acid. To this, carefully add 3.0 mL of 2,6-dimethylaniline.

  • Addition of Acylating Agent: In a separate 10-mL graduated cylinder, measure 2 mL of 2-chloroacetyl chloride and add it to the Erlenmeyer flask containing the 2,6-dimethylaniline and acetic acid solution.

  • Reaction Quenching and Precipitation: To the reaction mixture, add 25 mL of a 0.333 M aqueous sodium acetate (B1210297) solution. Follow this by the addition of 60 mL of cold water. Stir the mixture thoroughly for 10 minutes to ensure complete precipitation of the product.

  • Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis in 1,2-Dichloroethylene

This protocol provides an alternative solvent system for the synthesis.[4]

  • Dissolution: In a suitable reaction vessel, dissolve 182 g of 2,6-xylidine (2,6-dimethylaniline) in 4 L of 1,2-dichloroethylene.

  • Addition of Base: To the solution, add 1.6 L of a 1N aqueous sodium hydroxide (B78521) solution and stir the mixture.

  • Addition of Acylating Agent: Add 203 g of chloroacetyl chloride dropwise to the mixture over a period of 1.5 hours, maintaining the internal temperature between 20 and 35°C.

  • Reaction Completion: Continue stirring the mixture at the same temperature for an additional 1.5 hours.

  • Workup: Separate the organic layer from the aqueous layer. Concentrate the organic layer under reduced pressure to precipitate the product.

  • Isolation: Collect the precipitate by filtration and dry it under reduced pressure to obtain the final product.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₂ClNO[5]
Molecular Weight 197.66 g/mol [5]
Appearance White to brown crystalline powder or needles[6]
Melting Point 150-151 °C[6][7]
Boiling Point 316.8 ± 30.0 °C (Predicted)[6][8]
Solubility Soluble in Chloroform, Methanol; Insoluble in water[6][7][8]
Density 1.1363 (rough estimate)[8]
Spectroscopic Data
Spectroscopic TechniqueKey DataReference
¹H NMR (300 MHz, CDCl₃) δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.20 (m, 3H), 8.15 (br s, 1H)[9]
Mass Spectrometry (ESI) m/z 198 (M+H)⁺[9]
Infrared (IR) Conforms to structure[5]

Safety and Handling

This compound is a chemical that requires careful handling. The following table summarizes its hazard classifications and necessary precautions.

Hazard CategoryDescriptionReference
GHS Classification Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system[10][11]
Signal Word Warning[10][12]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H302: Harmful if swallowed[10][11][12][13]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11][12]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves

Biological Activity

While primarily recognized as a synthetic intermediate, some research suggests that this compound and related chloroacetamide derivatives may possess biological activity. Preliminary studies have indicated potential antimicrobial and analgesic properties.[2] A broader class of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been synthesized and shown to exhibit antibacterial and antifungal activity.[14] These findings open avenues for further investigation into the pharmacological potential of this compound beyond its current applications.

The general structure of biologically active chloroacetamides is depicted below, highlighting the key functional groups.

General Structure of Chloroacetamides

Conclusion

This compound is a fundamentally important molecule in pharmaceutical synthesis, particularly for the production of Lidocaine. Its synthesis is well-documented and achievable through robust and scalable methods. This guide has provided a detailed overview of its synthesis, physicochemical properties, and safety considerations, making it a valuable technical resource for professionals in the field. The preliminary indications of its own biological activity suggest that further research into this compound and its derivatives may be a fruitful area of investigation.

References

Spectroscopic Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of pharmaceuticals like Lidocaine.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework, respectively.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentSolvent/Frequency
2.25s6H-2 x Ar-CH₃CDCl₃ / 300 MHz[2]
4.26s2H--CH₂ClCDCl₃ / 300 MHz[2]
7.05 - 7.20 (approx.)m3H-Aromatic HCDCl₃ / 400 MHz[3]
8.0 (approx.)br s1H--NH-CDCl₃ / 400 MHz[3]

Note: Aromatic and amide proton shifts can vary. One source reports specific aromatic shifts at 6.65 ppm (t, 1H) and 6.95 ppm (d, 2H), but this pattern is less consistent with a 2,6-disubstituted phenyl ring structure.[2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSolvent
18.32 x Ar-CH₃CDCl₃[3]
42.9-CH₂ClCDCl₃[3]
127.5Aromatic CH (para)CDCl₃[3]
128.6Aromatic CH (meta)CDCl₃[3]
132.3Aromatic C (ipso, attached to N)CDCl₃[3]
135.2Aromatic C (ortho, attached to CH₃)CDCl₃[3]
164.5Carbonyl C=OCDCl₃[3]

Note: Specific peak assignments are based on predictive models and known chemical shift ranges. Spectra are available from various sources.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentTechnique
3250 - 3300StrongN-H Stretch (Amide)KBr-Pellet[5]
3050 - 3100MediumC-H Stretch (Aromatic)KBr-Pellet[5]
2950 - 2980MediumC-H Stretch (Aliphatic, CH₃)KBr-Pellet[5]
~1660StrongC=O Stretch (Amide I)KBr-Pellet[5]
~1530StrongN-H Bend (Amide II)KBr-Pellet[5]
~770StrongC-Cl StretchKBr-Pellet[5]

Note: Spectra have been recorded using various techniques, including KBr-pellet, ATR-neat, nujol mull, and in the gas phase.[3][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data

Techniquem/z (Mass/Charge)Interpretation
ESI198.0677[M+H]⁺, Protonated molecule.[2][5]
EI197[M]⁺, Molecular ion.[7]
LC-MS/MS122.0965Fragment: [M - C₂H₂ClO + H]⁺
LC-MS/MS107.0730Fragment: [C₇H₉N]⁺
LC-MS/MS105.0699Fragment: [C₈H₉]⁺

Note: The fragmentation pattern is critical for structural confirmation. The Electrospray Ionization (ESI) data provides the exact mass of the protonated molecule, confirming its elemental composition.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following protocols are based on the instrumentation and techniques reported in public databases.[5][8]

Sample Preparation

The compound, a white or beige crystalline powder, was synthesized and purified according to established literature methods.[9][10] Purity was confirmed by melting point determination. For analysis, the sample was used as is or dissolved in an appropriate solvent.

NMR Spectroscopy Protocol
  • Instrumentation : Bruker AM-270 or similar 300-400 MHz NMR spectrometer.[5]

  • ¹H NMR : The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum was recorded at ambient probe temperature. Chemical shifts were referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR : A solution of the sample in CDCl₃ was used. The spectrum was acquired with proton broadband decoupling. Chemical shifts were referenced to the CDCl₃ solvent peak (77.16 ppm).

IR Spectroscopy Protocol
  • Instrumentation : Bruker IFS 85 FT-IR spectrometer or Bruker Tensor 27 FT-IR with an ATR attachment.[5]

  • KBr-Pellet Method : A small amount of the sample was finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. The spectrum was recorded by passing an infrared beam through the pellet.

  • ATR-Neat Method : A small amount of the neat solid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was collected after applying pressure to ensure good contact.

Mass Spectrometry Protocol
  • Instrumentation : Q Exactive Plus Orbitrap (Thermo Scientific) coupled with a Liquid Chromatography (LC) system (LC-ESI-QFT) or a standard GC-MS system.[5]

  • LC-ESI-MS : The sample was dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the LC system. Separation was achieved on a C18 column. The eluent was introduced into the ESI source operating in positive ion mode. A collision energy of 30% (nominal) was used for fragmentation in MS/MS analysis.[5]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_processing Data Processing cluster_spectra Final Spectra start Start: Compound Synthesis & Purification prep_solid Solid Sample (for IR, MS) start->prep_solid prep_solution Solution in Deuterated Solvent (for NMR) start->prep_solution end_node End: Data Interpretation & Structure Elucidation ir IR (FTIR/ATR) prep_solid->ir ms MS (ESI/EI) prep_solid->ms nmr NMR (¹H, ¹³C) prep_solution->nmr nmr_data FID Signal nmr->nmr_data ir_data Interferogram ir->ir_data ms_data Mass Spectrum ms->ms_data nmr_proc Fourier Transform & Phasing nmr_data->nmr_proc ir_proc Fourier Transform ir_data->ir_proc ms_proc Peak Detection & Fragmentation Analysis ms_data->ms_proc nmr_spectrum NMR Spectrum nmr_proc->nmr_spectrum ir_spectrum IR Spectrum ir_proc->ir_spectrum ms_spectrum Mass Spectrum ms_proc->ms_spectrum nmr_spectrum->end_node ir_spectrum->end_node ms_spectrum->end_node

Caption: General workflow for spectroscopic analysis of a pure compound.

References

Technical Guide: Solubility Profile of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, including the widely used local anesthetic Lidocaine, possesses physicochemical properties that are critical to its handling, formulation, and reaction kinetics.[1] A thorough understanding of its solubility in different solvents is paramount for process optimization, purification, and the development of robust analytical methods. This technical guide provides a summary of the currently available solubility information for this compound and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Data Presentation: Solubility of this compound

Despite a comprehensive review of scientific literature, patents, and technical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound appears to be not publicly available. The information is currently limited to qualitative descriptions.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
WaterInsoluble

This table is based on information from multiple chemical supplier databases.

The hydrophobic nature of the 2,6-dimethylphenyl group contributes significantly to its low solubility in water and preferential solubility in organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for the quantitative determination of the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, a standard for thermodynamic solubility measurement.

1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

  • Volumetric flasks and pipettes

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility of the compound in the solvent at the specified temperature, taking into account any dilution factors. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_solute Add excess 2-Chloro-N- (2,6-dimethylphenyl)acetamide to solvent in vials start->add_solute cap_vials Securely cap vials add_solute->cap_vials agitate Agitate in thermostatically controlled shaker (24-48h) settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant filter_sample Filter through 0.45 µm filter withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate solubility (e.g., g/100 mL) end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Crystal Structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a member of the acetanilide (B955) family, is a compound of significant interest in medicinal and chemical research. Its structural characteristics, particularly in the solid state, provide crucial insights into its reactivity, stability, and potential biological interactions. This technical guide offers an in-depth analysis of the crystal structure of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow. The determination of its crystal structure is part of a broader investigation into the impact of substitutions on the solid-state geometry of acetanilides.[1]

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c.[2] The molecules within the crystal lattice are organized into chains through intermolecular N—H⋯O hydrogen bonding.[1][2]

A summary of the key crystallographic data and data collection parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₀H₁₂ClNO
Formula Weight197.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.766 (3)
b (Å)8.911 (2)
c (Å)8.538 (2)
β (°)99.00 (1)
Volume (ų)1034.4 (4)
Z4
Temperature (K)300 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)3.7
wR-factor (%)10.4

Data sourced from Gowda et al., Acta Crystallographica Section E, 2008.[1][2]

Table 2: Selected Bond Lengths and Angles

Detailed bond lengths and angles are available in the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 239631.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound to the final structural analysis.

Synthesis of this compound

The title compound was prepared following established literature methods for the synthesis of acetanilides.[1] A general and widely used method involves the N-acylation of 2,6-dimethylaniline.

Materials:

  • 2,6-dimethylaniline

  • Chloroacetyl chloride

  • An appropriate solvent (e.g., glacial acetic acid, dichloromethane, or an aqueous basic solution)

  • A base (e.g., sodium acetate, sodium hydroxide, or pyridine) if necessary

Procedure:

  • 2,6-dimethylaniline is dissolved in a suitable solvent.

  • The solution is cooled in an ice bath.

  • Chloroacetyl chloride is added dropwise to the cooled solution with constant stirring.

  • If required, a base is added to neutralize the HCl formed during the reaction.

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The crude product is isolated by filtration or extraction.

  • The isolated solid is washed with cold water to remove any water-soluble impurities.

  • The crude this compound is then purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified compound at room temperature.[2]

Procedure:

  • The synthesized and purified this compound is dissolved in a minimal amount of absolute ethanol (B145695) with gentle warming to achieve saturation.

  • The solution is filtered to remove any insoluble impurities.

  • The clear filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at ambient temperature.

  • Over a period of several days, well-formed, colorless crystals of the title compound are formed.

X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality was selected and mounted on a diffractometer for data collection.

Instrument: Stoe Stadi-4 diffractometer[1] Radiation Source: Graphite-monochromated Mo Kα radiation[1] Temperature: 300 K[1]

Data Collection:

  • Diffraction data were collected using ω-scans.

  • The collected data were processed, including corrections for Lorentz and polarization effects. An absorption correction was also applied.

Structure Solution and Refinement:

  • The crystal structure was solved using direct methods.

  • The structure was then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

  • The final structure was validated using standard crystallographic software.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from synthesis to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start 2,6-Dimethylaniline + Chloroacetyl Chloride reaction N-Acylation Reaction start->reaction Solvent workup Isolation & Purification reaction->workup Precipitation/ Extraction product Crude Product workup->product dissolution Dissolution in Ethanol product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xray X-ray Diffraction crystals->xray data_proc Data Processing xray->data_proc solve_refine Structure Solution & Refinement data_proc->solve_refine final_structure Crystal Structure solve_refine->final_structure

Caption: Experimental workflow for the determination of the crystal structure.

References

An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of pharmaceuticals such as Lidocaine and Ranolazine.[1][2] This document details the compound's core physicochemical properties, reactivity profile with nucleophiles, and its degradation pathways under various stress conditions. Detailed experimental protocols for its primary reactions and for assessing its stability are provided for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as chloroaceto-2,6-xylidide, is a critical raw material in the pharmaceutical industry.[2] Its molecular structure, featuring a reactive chloroacetyl group and a stable N-(2,6-dimethylphenyl)amide moiety, dictates its chemical behavior. The high mobility of the chlorine atom makes the compound an excellent electrophile for reactions with various nucleophiles, which is fundamental to its use in synthetic chemistry.[1] Understanding its stability and reactivity is paramount for optimizing synthetic routes, ensuring the quality of active pharmaceutical ingredients (APIs), and defining appropriate storage and handling conditions.

Physicochemical Properties

The compound is typically a solid at room temperature, appearing as beige needles or crystalline powder.[3][4] It is generally insoluble in water but soluble in organic solvents like chloroform (B151607) and methanol.[5] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1131-01-7[3]
Molecular Formula C₁₀H₁₂ClNO[3][6]
Molecular Weight 197.66 g/mol [6]
Appearance Beige needles or crystalline powder[4]
Melting Point 143-148 °C[4][7]
150-151 °C (lit.)[5][8]
Boiling Point 316.8 °C at 760 mmHg[4][7]
Density 1.187 g/cm³[4][7]
Solubility Insoluble in water; Soluble in Chloroform, Methanol[5]

Chemical Reactivity

The reactivity of this compound is dominated by two primary sites: the electrophilic carbon of the chloroacetyl group and the amide linkage.

Nucleophilic Substitution

The most significant reaction is the nucleophilic substitution of the chlorine atom.[1] The presence of the adjacent carbonyl group activates the C-Cl bond, making it highly susceptible to attack by nucleophiles. This reactivity is famously exploited in the synthesis of the local anesthetic Lidocaine, where diethylamine (B46881) acts as the nucleophile.[1][9] The reaction typically proceeds via an SN2 mechanism.

G cluster_reactants Reactants R1 This compound P1 Lidocaine R1->P1 Toluene, Reflux R2 Diethylamine R2->P1 P2 Diethylammonium Chloride

Caption: Reaction pathway for the synthesis of Lidocaine.

Hydrolysis of the Amide Linkage

The amide bond in the molecule can be cleaved through hydrolysis under both acidic and basic conditions.[1] This degradation pathway breaks the molecule into its constituent precursors: 2,6-dimethylaniline (B139824) and chloroacetic acid.[1] Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution where a hydroxide (B78521) ion attacks the carbonyl carbon.[1]

G Parent This compound Prod1 2,6-Dimethylaniline Parent->Prod1 H+ or OH- / H2O Prod2 Chloroacetic Acid Parent->Prod2 H+ or OH- / H2O G A 1. Combine Reactants (Amide, Diethylamine, Toluene) in Round-Bottom Flask B 2. Heat to Reflux (1-4 hours) A->B C 3. Cool and Filter (Remove Diethylammonium Chloride) B->C D 4. Liquid-Liquid Extraction (Wash filtrate with H2O) C->D E 5. Acid Extraction (Extract with 3M HCl) D->E F 6. Neutralization (Add 3M NaOH to aqueous layer) E->F G 7. Isolate Product (Vacuum filtration and drying) F->G

References

Technical Guide: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as 2-chloro-2',6'-acetoxylidide, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a direct precursor to several widely used therapeutic agents, most notably the local anesthetic and antiarrhythmic drug, Lidocaine, and the anti-anginal agent, Ranolazine.[3][4] This document provides a comprehensive technical overview of its chemical and physical properties, spectral data, synthesis protocols, and key applications, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a beige to white or brown crystalline powder or needles at room temperature.[5][6][7] It is characterized by its limited solubility in water but shows good solubility in organic solvents such as chloroform (B151607) and methanol.[8]

PropertyValueReferences
CAS Number 1131-01-7[2][9][10][11]
Molecular Formula C₁₀H₁₂ClNO[2][10][11]
Molecular Weight 197.66 g/mol [11]
Melting Point 143-151 °C[12]
Boiling Point 316.8 ± 30.0 °C (Predicted)[10]
Density ~1.14 - 1.19 g/cm³ (Estimate)[10]
Appearance White to brown crystalline powder or needles[6][7]
Solubility Insoluble in water; Soluble in chloroform, methanol[8]

Spectral Data Analysis

The structural identity of this compound is confirmed through various spectroscopic methods.

Data TypeKey Features and Interpretation
¹H NMR In CDCl₃, the spectrum typically shows a singlet for the six protons of the two methyl groups at ~δ 2.25 ppm. The methylene (B1212753) protons of the chloroacetyl group appear as a singlet at ~δ 4.26 ppm. The aromatic protons appear in the region of δ 6.65-6.95 ppm, and the amide proton (NH) shows a singlet around δ 7.84 ppm.[13]
IR Spectroscopy The IR spectrum displays characteristic absorption bands. A prominent peak for the C=O stretching of the amide group is observed around 1650 cm⁻¹. The N-H stretching vibration is typically seen in the region of 3000-3300 cm⁻¹.[1]
Mass Spectrometry The mass spectrum confirms the molecular weight of the compound. The electron impact (EI) spectrum will show the molecular ion peak (M+), and the electrospray ionization (ESI) mass spectrum typically shows a peak corresponding to [M+H]⁺ at m/z 198.[13]

Chemical Synthesis

The most common and industrially significant synthesis of this compound involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][14]

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway from the starting materials to the final intermediate product.

G cluster_reactants Reactants cluster_process Reaction cluster_products Product Formation A 2,6-Dimethylaniline (2,6-Xylidine) C Acylation Reaction Solvent: Acetic Acid or Dichloroethylene Base: Sodium Acetate or NaOH(aq) A->C B Chloroacetyl Chloride B->C D Precipitation & Isolation C->D Workup E This compound D->E Filtration & Drying G cluster_reactants Reactants cluster_process Reaction cluster_products Product & Byproduct A This compound C Nucleophilic Substitution (Alkylation) Solvent: Toluene Condition: Reflux A->C B Diethylamine B->C D Lidocaine (Free Base) C->D In Toluene E Diethylamine Hydrochloride (Precipitate) C->E Filtered Off F Lidocaine HCl (Water-soluble salt) D->F Acidification (e.g., HCl)

References

Unveiling the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This document provides a detailed overview of its synonyms, chemical properties, and its critical role as a versatile intermediate in the synthesis of various pharmaceutical compounds.

Chemical Identity and Synonyms

This compound, with the CAS number 1131-01-7, is a crucial building block in organic synthesis.[1][2] A comprehensive list of its synonyms is provided below to aid in its identification across various databases and publications.

Common Synonyms IUPAC Name
alpha-Chloro-2,6-dimethylacetanilide[1][3]This compound[3]
Chloroacet-2,6-xylidide[1]
2-Chloro-2',6'-acetoxylidide[2][3]
N-(2,6-dimethylphenyl)chloroacetamide[3]
N-Chloroacetyl-2,6-dimethylaniline[2][3]
1-Chloroacetylamino-2,6-dimethylbenzene[2][4]
Chloroacetamido-2,6-xylidine[2][3]
Lidocaine EP Impurity H[3][5]
Ranolazine Impurity II[4]
n-Chloroacetyl-2,6-xylidine[4]

Physicochemical Properties

This compound typically presents as beige needles or a crystalline powder.[5][6] Its molecular formula is C10H12ClNO, and it has a molecular weight of 197.66 g/mol .[4]

Role in Pharmaceutical Synthesis

This compound is a well-established and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][7] Its chemical structure allows for further molecular elaborations to produce complex drug molecules.

Synthesis of Lidocaine

One of the most notable applications of this compound is in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[7] The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by diethylamine.

A simplified workflow for the synthesis of Lidocaine from 2,6-dimethylaniline (B139824) is presented below.

Lidocaine_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Amination 2_6_dimethylaniline 2,6-Dimethylaniline intermediate This compound 2_6_dimethylaniline->intermediate Reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate Reagent lidocaine Lidocaine intermediate->lidocaine Reaction diethylamine Diethylamine diethylamine->lidocaine Reagent

References

In-Depth Technical Guide on the Biological Activity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Chloro-N-(2,6-dimethylphenyl)acetamide represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their documented biological effects, including antimicrobial, anticancer, and herbicidal properties. The core of this document is the presentation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this area. The parent compound, this compound, is a well-known intermediate in the synthesis of the local anesthetic Lidocaine and the antianginal drug Ranolazine, highlighting the pharmaceutical relevance of this chemical scaffold.[1]

Antimicrobial Activity

While specific data for this compound is limited, studies on closely related N-substituted-2-chloroacetamides have demonstrated significant antimicrobial potential. The presence of the chloroacetamide moiety is crucial for activity, with derivatives showing efficacy against a range of bacteria and fungi.

Antibacterial Activity

N-(substituted phenyl)-2-chloroacetamides have been shown to be effective against both Gram-positive and Gram-negative bacteria. The substitution pattern on the phenyl ring plays a significant role in the observed activity.

Table 1: Antibacterial Activity of N-(substituted phenyl)-2-chloroacetamide Derivatives

CompoundSubstitution on Phenyl RingTest OrganismMIC (μg/mL)Reference
2-chloro-N-phenylacetamide-Staphylococcus aureus128 - 256[2]
Methicillin-resistant S. aureus (MRSA)128 - 256[2]
Escherichia coli256 - 512[2]
2-chloro-N-(4-fluorophenyl)acetamide4-FS. aureus64 - 128[2]
MRSA64 - 128[2]
E. coli128 - 256[2]
2-chloro-N-(4-chlorophenyl)acetamide4-ClS. aureus64 - 128[2]
MRSA64 - 128[2]
E. coli128 - 256[2]
2-chloro-N-(3-bromophenyl)acetamide3-BrS. aureus64 - 128[2]
MRSA64 - 128[2]
E. coli128 - 256[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antifungal Activity

The antifungal properties of 2-chloro-N-phenylacetamide derivatives have been investigated against various pathogenic yeasts and molds.

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

Test OrganismMIC (μg/mL)MFC (μg/mL)Reference
Candida albicans (Fluconazole-Resistant)128 - 256512 - 1024[3][4]
Candida parapsilosis (Fluconazole-Resistant)128 - 2561024[3][4]
Candida tropicalis16 - 256-[5][6]
Aspergillus flavus16 - 25632 - 512

Note: MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a specified reduction (commonly ≥99.9%) in the initial inoculums.

Anticancer Activity

Several studies have explored the cytotoxic effects of 2-chloro-N-arylacetamide derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis.

Table 3: Cytotoxic Activity of 2-chloro-N-arylacetamide Derivatives

CompoundCell LineIC50 (μM)Reference
N-(3-iodophenyl)-2,2-dichloroacetamideA549 (Lung Carcinoma)4.76[7]
2-(4-Fluorophenyl)-N-(phenyl)acetamidePC3 (Prostate Carcinoma)>100[1]
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)85[1]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[1]
2-(4-Fluorophenyl)-N-(phenyl)acetamideMCF-7 (Breast Cancer)>100[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[1]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Herbicidal Activity

Chloroacetamide herbicides are widely used for weed control in agriculture.[8] Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[8] A sensitive assay for chloroacetamide-type herbicidal activity is based on the inhibition of oleic acid incorporation into the sporopollenin (B1173437) of the green alga Scenedesmus acutus.[9]

Table 4: Herbicidal Activity of Chloroacetamide Derivatives against Scenedesmus acutus

CompoundI50 (μM)
Metazachlor~0.1
Alachlor~0.2
Metolachlor~0.3
Butachlor~0.15
Cafenstrole~0.05
Fluthiamid~0.1
Dimethenamid~0.25
Mefenacet~0.4

Note: I50 is the concentration required to cause 50% inhibition of a specific process.

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-substituted-2-chloroacetamides involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride.

Protocol 1: Synthesis of N-Aryl-2-chloroacetamides

  • Dissolve the desired substituted aniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, dichloromethane).

  • Add a base (e.g., sodium acetate, triethylamine) (1.1 equivalents) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-2-chloroacetamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Aniline Substituted Aniline ReactionVessel Reaction in Solvent with Base Aniline->ReactionVessel ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionVessel Precipitation Precipitation in Ice Water ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure N-Aryl-2-chloroacetamide Recrystallization->Product

General synthesis workflow for N-Aryl-2-chloroacetamides.
Antimicrobial Susceptibility Testing

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism and medium, no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Cytotoxicity Assay

Protocol 3: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action

In silico studies suggest that the antifungal activity of 2-chloro-N-phenylacetamide may involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[5][6] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, ultimately leading to cell death.

Antifungal_Mechanism Compound 2-Chloro-N-phenylacetamide Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Blocked DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis Cell_Death Fungal Cell Death Nucleotide_Synthesis->Cell_Death Amino_Acid_Synthesis->Cell_Death

Proposed antifungal mechanism via DHFR inhibition.
Herbicidal Mechanism of Action

Chloroacetamide herbicides act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[8] This is achieved through the covalent binding of the herbicide to a cysteine residue in the active site of VLCFA-elongase enzymes.[10] The inhibition of VLCFA synthesis disrupts the formation of cell membranes and other essential cellular components, leading to the death of the weed.

Herbicidal_Mechanism Herbicide Chloroacetamide Herbicide Elongase VLCFA Elongase Herbicide->Elongase Inhibition VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFAs Blocked Fatty_Acids Fatty Acids Fatty_Acids->Elongase Cell_Membranes Cell Membrane Formation VLCFAs->Cell_Membranes Weed_Death Weed Death Cell_Membranes->Weed_Death

Mechanism of herbicidal action by inhibiting VLCFA synthesis.

Conclusion

Derivatives of this compound exhibit a diverse and potent range of biological activities. Their documented antimicrobial, anticancer, and herbicidal properties make them a promising scaffold for the development of new therapeutic agents and agrochemicals. This guide provides a foundational understanding of their biological profile, supported by quantitative data and detailed experimental protocols. Further research, particularly focusing on structure-activity relationships and in vivo efficacy, is warranted to fully exploit the potential of this class of compounds.

References

2-Chloro-N-(2,6-dimethylphenyl)acetamide as a precursor in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a Precursor in Medicinal Chemistry

Executive Summary

This compound, also known as chloroaceto-2,6-xylidide, is a pivotal chemical intermediate in the landscape of modern pharmaceutical manufacturing.[1][2] Its stable structure and reactive chloroacetyl group make it an exceptionally versatile precursor for the synthesis of a wide array of therapeutic agents.[3] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a primary focus on its role in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2][4] Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a resource for researchers, scientists, and professionals in drug development.

The most common and well-established method for synthesizing this compound is through the N-acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][2] This nucleophilic substitution reaction is typically carried out in a suitable solvent like glacial acetic acid, with a base such as sodium acetate (B1210297) added to neutralize the hydrochloric acid byproduct.[5][6][7]

Experimental Protocol: Synthesis from 2,6-dimethylaniline

This protocol is a synthesized representation of common laboratory procedures.[5][7][8][9][10]

Materials:

  • 2,6-dimethylaniline

  • Glacial Acetic Acid

  • Chloroacetyl Chloride

  • Sodium Acetate

  • Water

  • 125-mL Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel for vacuum filtration

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (e.g., 24.4 mmol) in glacial acetic acid (e.g., 15 mL).[7]

  • Cool the solution to approximately 10°C in an ice bath while stirring.[8]

  • Slowly add chloroacetyl chloride (e.g., 25.1 mmol) dropwise to the cooled solution, maintaining the temperature below 10°C.[8][11]

  • After the addition is complete, continue stirring for an additional 30 minutes.[8]

  • Prepare a solution of sodium acetate (e.g., 15 g) in water (e.g., 75 mL) and add it to the reaction mixture.[8] Precipitation of the product should occur almost instantaneously.[7][9]

  • Stir the resulting suspension thoroughly with approximately 60 mL of cold water for 10 minutes.[5]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[7]

  • Wash the filter cake with copious amounts of cold water to remove residual acetic acid and salts.[10]

  • Press the product as dry as possible. The resulting this compound can be used immediately in subsequent steps or dried for storage.[7][9]

Quantitative Data for Synthesis

The following table summarizes typical reactant quantities and reported yields for the synthesis of the title compound.

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.Example QuantityReported YieldReference
2,6-dimethylaniline121.181.02.9 g (24.4 mmol)-[7]
Chloroacetyl chloride112.94~1.032.85 g (25.1 mmol)-[7]
This compound197.66--89%[12]

Synthesis Workflow

The synthesis can be visualized as a straightforward acylation reaction.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product A 2,6-Dimethylaniline C Glacial Acetic Acid (Solvent) Sodium Acetate (Base) A->C B Chloroacetyl Chloride B->C D This compound C->D N-Acylation G A 2,6-Dimethylaniline B Step 1: Acylation with Chloroacetyl Chloride A->B C This compound (Key Intermediate) B->C D Step 2: Alkylation with Diethylamine C->D E Lidocaine D->E G cluster_membrane Cell Membrane NaChannel Voltage-Gated Sodium Channel (Nav1.5) Na_int Na+ influx NaChannel->Na_int Block Channel Blocked (No Na+ influx) Lidocaine_ext Lidocaine (extracellular) Lidocaine_int Lidocaine (intracellular) Lidocaine_ext->Lidocaine_int Crosses Membrane Lidocaine_int->NaChannel Blocks Pore Na_ext Na+ ions Na_ext->NaChannel Normal State Effect Stabilized Membrane Reduced Excitability

References

Methodological & Application

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide from 2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a crucial intermediate in the production of pharmaceuticals such as the local anesthetic Lidocaine and the antianginal agent Ranolazine.[1][2] The synthesis involves the N-acylation of 2,6-dimethylaniline (B139824) with a chloroacetylating agent.

Chemical Reaction and Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent (typically chloroacetyl chloride). This is followed by the elimination of a leaving group (chloride ion) to form the stable amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 2,6-dimethylaniline 2,6-Dimethylaniline Product This compound 2,6-dimethylaniline->Product Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Product

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the chosen solvent, base, and reaction conditions. Below is a summary of reported yields and physical properties.

Parameter Value Reference
Molecular Formula C₁₀H₁₂ClNO[3]
Molecular Weight 197.66 g/mol [3][4]
Melting Point 143-151 °C[4][5][6]
Appearance Beige needles or crystalline powder[5][6]
Purity (Assay) ≥97.5% (HPLC), 99%[4][6]
Reported Yields 40% - 95%[7][8]

Detailed Experimental Protocols

Two common protocols for the synthesis are provided below, one utilizing glacial acetic acid and the other a biphasic system with 1,2-dichloroethylene and sodium hydroxide (B78521).

Protocol 1: Synthesis in Glacial Acetic Acid

This is a widely cited method for laboratory-scale synthesis.[2][9][10][11]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Deionized water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[11]

  • While stirring, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the solution.[11]

  • To this mixture, add a solution of sodium acetate (prepared by dissolving an appropriate amount in water, e.g., 25 mL of a half-saturated solution).[11] The product will precipitate almost immediately.

  • Stir the mixture thoroughly with approximately 60 mL of cold water.[11]

  • Cool the flask in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[8][11]

  • Wash the filter cake with several portions of cold water to remove any remaining acetic acid and salts.[11]

  • Press the product as dry as possible on the funnel and then allow it to air-dry.

Protocol 2: Biphasic Synthesis

This method offers a high yield and is suitable for larger-scale preparations.[7]

Materials:

  • 2,6-Dimethylaniline (also known as 2,6-xylidine)

  • Chloroacetyl chloride

  • 1,2-Dichloroethylene

  • 1N Sodium hydroxide solution

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 182 g of 2,6-dimethylaniline in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.[7]

  • Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture and stir vigorously.[7]

  • Over a period of 1.5 hours, add 203 g of chloroacetyl chloride dropwise, maintaining the internal temperature between 20 and 35°C.[7]

  • Continue stirring the mixture at this temperature for an additional 1.5 hours.[7]

  • Transfer the reaction mixture to a large separatory funnel and allow the layers to separate.

  • Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.[7]

  • The resulting precipitate is collected by filtration and dried under reduced pressure to yield the final product.[7] A yield of up to 95% has been reported with this method.[7]

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis A 1. Reactant Preparation (2,6-dimethylaniline, solvent) B 2. Addition of Acylating Agent (Chloroacetyl chloride) A->B C 3. Reaction Quenching & Precipitation B->C D 4. Vacuum Filtration C->D E 5. Washing with Cold Water D->E F 6. Drying E->F G 7. Yield Calculation F->G H 8. Melting Point Determination G->H I 9. Spectroscopic Characterization (NMR, IR) H->I

Caption: General workflow for the synthesis and analysis of the target compound.

Safety Precautions

  • 2,6-Dimethylaniline: This compound is toxic and can be readily absorbed through the skin.[9][11] Always wear gloves and handle it in a well-ventilated fume hood.

  • Chloroacetyl chloride: This reagent is toxic, corrosive, and a lachrymator (causes tearing).[9] It should be handled with extreme care, wearing appropriate personal protective equipment (gloves, safety goggles) and always within a fume hood.

  • Glacial Acetic Acid: This is a corrosive liquid that can cause severe burns.[11] Handle with care.

  • Solvents: Organic solvents like 1,2-dichloroethylene should be handled in a fume hood due to their volatility and potential toxicity.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

References

Application Notes and Protocols for the Analytical Determination of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of pharmaceuticals such as Lidocaine and Ranolazine, requires accurate and precise analytical methods for its determination.[1][2] These methods are crucial for quality control, impurity profiling, and stability testing in drug development and manufacturing. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. Its robustness and ease of use make it suitable for quality control laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides structural information, making it a powerful tool for the identification and quantification of this compound, particularly for volatile impurities and in complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for the determination of trace levels of this compound, for instance, as a process impurity in active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the different analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL0.077 ppm
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 ng/mL0.258 ppm
Linearity Range 0.5 - 100 µg/mL0.5 - 100 ng/mL0.258 - 1.141 ppm
Correlation Coefficient (r²) >0.999>0.998>0.99
Accuracy (% Recovery) 98 - 102%95 - 105%96.2 - 99.2%
Precision (%RSD) < 2%< 5%< 1.3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound.

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

b. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

c. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d. Analysis and Quantification

Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound based on its retention time. Quantify the analyte by comparing its peak area with the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Mobile Phase Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Mobile Phase Sample_Weighing->Sample_Dissolution Serial_Dilution Serial Dilution Standard_Dissolution->Serial_Dilution Filtration Filter Sample (0.45 µm) Sample_Dissolution->Filtration Injection Inject into HPLC Serial_Dilution->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Standards Quantification Quantify Analyte Peak_Integration->Quantification Sample Calibration_Curve->Quantification

HPLC-UV analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the identification and quantification of this compound.

a. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol (B129727) or other suitable solvent

  • This compound reference standard

b. Chromatographic and Mass Spectrometric Conditions

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

c. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in methanol to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary.

d. Analysis and Quantification

Inject the prepared solutions into the GC-MS. Identify the analyte by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in the mass spectrum and compare it to a calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions in Methanol Injection Inject into GC-MS Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolution/Extraction) Sample_Prep->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization_Detection EI Ionization & MS Detection Separation->Ionization_Detection TIC_EIC Analyze TIC and EIC Ionization_Detection->TIC_EIC Mass_Spectrum Identify by Mass Spectrum TIC_EIC->Mass_Spectrum Quantification Quantify using Calibration Curve TIC_EIC->Quantification LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare ppm-level Standard Solutions Injection Inject into LC-MS/MS Standard_Prep->Injection Sample_Prep Dissolve API Sample Sample_Prep->Injection Separation LC Separation (C18 Column) Injection->Separation Detection ESI+ Ionization & MRM Detection (m/z 198.2 → 107.1) Separation->Detection Peak_Area Determine Peak Area Detection->Peak_Area Calibration Construct Calibration Curve Peak_Area->Calibration Standards Quantify Quantify Impurity Peak_Area->Quantify Sample Calibration->Quantify

References

Application Notes and Protocols: 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a Herbicide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a key intermediate in the synthesis of chloroacetamide herbicides. This document details the synthetic protocols, mechanism of action, and herbicidal efficacy of derivatives, supported by quantitative data and visual diagrams.

Introduction

This compound, a member of the chloroacetamide chemical class, is a versatile intermediate primarily utilized in the synthesis of agrochemicals, specifically pre-emergent herbicides.[1] Its utility stems from the reactive chloroacetyl group, which can readily undergo nucleophilic substitution to introduce a variety of functional groups, leading to the generation of a diverse library of potential herbicidal compounds.[2] The resulting chloroacetamide herbicides are highly effective against annual grasses and some broadleaf weeds in a range of major crops.[1]

The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][3] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin, and their disruption leads to impaired cell division and ultimately, plant death.[3][4]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acylation of 2,6-dimethylaniline (B139824) with a chloroacetylating agent. Several methods have been reported, with variations in solvents, bases, and chloroacetylating agents.

Experimental Protocol 1: Synthesis using Chloroacetyl Chloride

Materials:

  • 2,6-dimethylaniline (2,6-xylidine)

  • Chloroacetyl chloride

  • 1,2-dichloroethylene

  • 1N Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Standard laboratory glassware and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 182 g of 2,6-dimethylaniline in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.

  • Add 1.6 L of a 1N aqueous sodium hydroxide solution to the mixture and stir vigorously.

  • Cool the mixture and add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[5]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.[5]

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by filtration.

  • Dry the solid product under reduced pressure to obtain this compound. A yield of 95% has been reported for this method.[5]

Experimental Protocol 2: Synthesis using Chloroacetic Anhydride (B1165640)

Materials:

  • 2,6-dimethylaniline

  • Chloroacetic anhydride

  • Various organic solvents (e.g., water, dichloromethane, ethyl acetate)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline (1 mmol) in the chosen solvent (1 mL).

  • Add chloroacetic anhydride (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours (or until completion as monitored by TLC).[6]

  • Upon completion, the reaction mixture is worked up to isolate the product. For the reaction in water, filtration and washing with water can yield the pure product.[6]

Data Presentation: Synthesis Yields

ProtocolChloroacetylating AgentSolvent(s)BaseReaction TimeReported Yield (%)Reference
1Chloroacetyl chloride1,2-dichloroethylene, WaterSodium hydroxide3 hours95[5]
2Chloroacetic anhydrideWaterNone specified30 min90[6]
2aChloroacetyl chlorideEthyl acetateNone specified3 hours93[7]

Synthesis of Herbicidal Derivatives

The chlorine atom in this compound is a good leaving group, allowing for nucleophilic substitution to create a variety of N-substituted acetamide (B32628) derivatives with potential herbicidal activity.

General Experimental Protocol: N-alkylation/arylation
  • Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., potassium carbonate, sodium hydride) to the solution.

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol).

  • Heat the reaction mixture to an appropriate temperature and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Mechanism of Action: Inhibition of VLCFA Synthesis

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[1][3] This inhibition occurs at the level of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[3] The elongase complex catalyzes the addition of two-carbon units from malonyl-CoA to an existing fatty acid chain.

The herbicidal activity of chloroacetamides is attributed to their ability to covalently bind to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups.[8][9] This binding is thought to occur at a cysteine residue in the active site of one of the enzymes in the VLCFA elongase complex, leading to irreversible inhibition.[8]

VLCFA_Inhibition Chloroacetamide_Herbicide Chloroacetamide Herbicide VLCFA_Elongase VLCFA_Elongase Chloroacetamide_Herbicide->VLCFA_Elongase Inhibition Inhibited_Growth Inhibited Growth, Seedling Death VLCFAs VLCFAs Cuticular_Waxes Cuticular_Waxes VLCFAs->Cuticular_Waxes Suberin Suberin VLCFAs->Suberin Membrane_Lipids Membrane_Lipids VLCFAs->Membrane_Lipids Plant_Growth Normal Plant Growth and Development Membrane_Lipids->Plant_Growth

Herbicidal Efficacy Data

The efficacy of chloroacetamide herbicides is dependent on the specific chemical structure of the derivative. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate structural features with herbicidal activity.

Data Presentation: Herbicidal Activity of Chloroacetamide Derivatives

CompoundTarget Weed SpeciesEfficacy MeasurementValueReference
MetazachlorCucumis sativus (cucumber)IC50 (VLCFA formation)10 - 100 nM[1]
MetazachlorHordeum vulgare (barley)IC50 (VLCFA formation)10 - 100 nM[1]
AcetochlorAnagallis arvensisEC50(Standard for comparison)[6]
Compound 2*Anagallis arvensisEC50> Acetochlor[6]
Compound 4**Lolium temulentumEC50< Acetochlor[6]
Compound 6***Anagallis arvensisEC50> Acetochlor[6]
Compound 8****Lolium temulentumEC50< Acetochlor[6]

* 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide ** 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide *** 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide **** 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide

Experimental Workflow: From Synthesis to Efficacy Testing

The development of new herbicidal derivatives from this compound follows a logical workflow from chemical synthesis to biological evaluation.

experimental_workflow Start Start Synthesis_Intermediate Synthesis of This compound Start->Synthesis_Intermediate Derivative_Synthesis Synthesis of Herbicidal Derivatives Synthesis_Intermediate->Derivative_Synthesis Purification_Characterization Purification and Structural Characterization (NMR, MS, etc.) Derivative_Synthesis->Purification_Characterization Primary_Screening Primary Herbicidal Screening (e.g., seed germination, root growth) Purification_Characterization->Primary_Screening Secondary_Screening Secondary Screening (Dose-response, EC50 determination) Primary_Screening->Secondary_Screening Mode_of_Action Mode of Action Studies (e.g., VLCFA synthesis inhibition assay) Secondary_Screening->Mode_of_Action Lead_Optimization Lead Compound Optimization (QSAR) Secondary_Screening->Lead_Optimization Mode_of_Action->Lead_Optimization Lead_Optimization->Derivative_Synthesis Iterative Improvement End End Lead_Optimization->End

Conclusion

This compound is a valuable intermediate for the synthesis of a wide range of chloroacetamide herbicides. The straightforward synthesis of the intermediate and the facile introduction of diverse substituents allow for the generation of novel compounds with potent herbicidal activity. The well-characterized mode of action, inhibition of VLCFA synthesis, provides a clear target for rational herbicide design and optimization. The protocols and data presented herein serve as a foundational resource for researchers in the field of agrochemical discovery and development.

References

Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and data for the laboratory use of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of various pharmaceuticals.[1][2]

Compound Information

  • IUPAC Name: this compound[2]

  • Synonyms: 2-Chloro-2',6'-acetoxylidide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine (B1675312) EP Impurity H, Chloroacet-2,6-xylidide[3]

  • Molecular Formula: C₁₀H₁₂ClNO[4]

  • Molecular Weight: 197.66 g/mol [2]

  • Appearance: Beige needles or crystalline powder[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Melting Point150-151 °C[5]
Boiling Point316.8 ± 30.0 °C (Predicted)[5]
SolubilitySoluble in Chloroform, Methanol. Insoluble in water.[1][5]
AppearanceWhite to brown crystalline powder or needles[6][7]

Spectroscopic Data

Key spectroscopic data for this compound are summarized in Table 2.

TechniqueData HighlightsReference
¹H NMRSpectrum available[8]
Infrared (IR)Conforms to structure[6][9][10]
Mass Spectrometry (MS)Spectrum available[10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

  • Causes skin irritation.[11]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.[11]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,6-dimethylaniline (B139824) and chloroacetyl chloride.[12][13]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[13]

  • Cool the solution to 10°C in an ice bath.[12]

  • Slowly add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the stirred solution.[13]

  • After the addition is complete, add a solution of 15 g of sodium acetate in 75 mL of water.[12]

  • A precipitate of this compound will form.

  • Stir the mixture thoroughly with 60 mL of cold water.[13]

  • Collect the product by vacuum filtration using a Büchner funnel.[13]

  • Press the solid as dry as possible on the funnel. The product can be used immediately in the next step or dried for storage.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Dimethylaniline 2,6-Dimethylaniline Mixing Mix in Glacial Acetic Acid Dimethylaniline->Mixing ChloroacetylChloride Chloroacetyl Chloride Addition Add Chloroacetyl Chloride ChloroacetylChloride->Addition Cooling Cool to 10°C Mixing->Cooling Cooling->Addition Precipitation Add Sodium Acetate Solution Addition->Precipitation Stirring Stir with Cold Water Precipitation->Stirring Filtration Vacuum Filtration Stirring->Filtration Product This compound Filtration->Product

Diagram 1: Synthesis of this compound.
Application: Synthesis of Lidocaine

This protocol details the synthesis of the local anesthetic Lidocaine using this compound as the starting material.[12][13]

Materials:

Procedure:

  • In a 50-mL round-bottom flask, place the dried this compound (assume 0.03 mol from the previous step).[12]

  • Add 25 mL of toluene and 7.5 mL (5.29 g, 72.5 mmol) of diethylamine.[6][13]

  • Reflux the mixture for one hour.[6]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer four times with 50-mL portions of water to remove diethylamine hydrochloride and excess diethylamine.[6]

  • Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid.[13]

  • Wash the organic layer once with 20 mL of water.[13]

  • Combine the aqueous extracts in an Erlenmeyer flask and cool to 10°C in an ice bath.

  • Neutralize the aqueous solution by adding 3 M sodium hydroxide in portions while stirring and maintaining the temperature below 20°C.[6]

  • The product, Lidocaine, will separate as a granular white solid.

  • Collect the product by vacuum filtration, wash with cold water, and air dry.[6]

Lidocaine_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Intermediate 2-Chloro-N-(2,6- dimethylphenyl)acetamide Mixing Mix in Toluene Intermediate->Mixing Diethylamine Diethylamine Diethylamine->Mixing Reflux Reflux for 1 hour Mixing->Reflux Wash Wash with Water Reflux->Wash Extraction Extract with HCl Wash->Extraction Neutralization Neutralize with NaOH Extraction->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Product Lidocaine Filtration->Product

Diagram 2: Synthesis of Lidocaine.
Application: Synthesis of a Ranolazine Intermediate

This protocol describes the synthesis of N-(2,6-dimethylphenyl)-1-piperazine acetamide, a key intermediate for the antianginal drug Ranolazine.[14]

Materials:

Procedure:

  • Method A (with excess piperazine):

    • In a round-bottom flask, reflux a mixture of 25g (0.13 mol) of this compound and 36g (0.42 mol) of piperazine in 75 mL of ethanol for 3 hours.[14]

    • After completion (monitored by TLC), dilute the reaction mass with 200 mL of demineralized water and cool to 10°C.[14]

    • Filter the mixture. Adjust the pH of the filtrate to 11.0 with aqueous ammonia (B1221849) solution and extract with dichloromethane.[14]

  • Method B (with base):

    • In a round-bottom flask, reflux a stirred mixture of 25g (0.13 mol) of this compound, 25g (0.29 mol) of piperazine, and 25g (0.18 mol) of potassium carbonate in 75 mL of ethanol for 1 hour.[14]

    • After completion (monitored by TLC), dilute the reaction mass with 200 mL of demineralized water, cool, and filter.[14]

    • Extract the total filtrate with dichloromethane.

  • Work-up for both methods:

    • Wash the combined organic layers with demineralized water.

    • Distill the solvent completely to obtain the product.

Ranolazine_Intermediate_Synthesis cluster_reactants Reactants cluster_methods Reaction Methods cluster_workup Work-up cluster_product Product Intermediate This compound MethodA Method A: Excess Piperazine in Ethanol, Reflux 3h Intermediate->MethodA MethodB Method B: Piperazine & K2CO3 in Ethanol, Reflux 1h Intermediate->MethodB Piperazine Piperazine Piperazine->MethodA Piperazine->MethodB Base Potassium Carbonate (Method B) Base->MethodB Dilution Dilute with Water MethodA->Dilution MethodB->Dilution Cooling Cool and Filter Dilution->Cooling Extraction Extract with Dichloromethane Cooling->Extraction Wash Wash Organic Layer Extraction->Wash Distillation Solvent Distillation Wash->Distillation Product N-(2,6-dimethylphenyl)- 1-piperazine acetamide Distillation->Product

Diagram 3: Synthesis of a Ranolazine Intermediate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound by reverse-phase HPLC.[15] Method optimization and validation are required for specific applications.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reverse-phase column (e.g., Newcrom R1, C18).[15]

Mobile Phase:

  • A mixture of acetonitrile (B52724) (MeCN) and water.[15]

  • An acid, such as phosphoric acid or formic acid (for MS compatibility), is typically added.[15]

General Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent C18 column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.

  • Analysis: Inject the prepared sample and standard solutions. Identify the peak corresponding to this compound by comparing the retention time with that of a standard. Quantify the analyte using a calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample and Standards SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection Separation Chromatographic Separation (Reverse-Phase Column) Injection->Separation Detection UV Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Analyte Concentration Quantification->Result

Diagram 4: General HPLC Analysis Workflow.

References

Application Notes and Protocols: 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a pivotal intermediate in organic synthesis. The document details its primary role in the production of pharmaceuticals, most notably the local anesthetic lidocaine (B1675312), and touches upon its utility in the synthesis of other bioactive molecules. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate understanding and replication in a laboratory setting.

Introduction: A Versatile Synthetic Intermediate

This compound, also known as α-chloro-2,6-dimethylacetanilide, is a valuable building block in organic synthesis.[1] Its significance is primarily linked to its role as a key precursor in the manufacturing of several important pharmaceuticals.[1][2] The reactivity of the carbon-chlorine bond allows for a variety of nucleophilic substitution reactions, making it a versatile reagent for creating a library of N-aryl acetamide (B32628) derivatives.[1][3] The high mobility of the chlorine atom makes these chloroacetamide compounds excellent electrophiles for reactions with various nucleophiles.[1]

Primary Application: Synthesis of Lidocaine

The most prominent and well-documented application of this compound is in the synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), a widely used local anesthetic and Class Ib antiarrhythmic drug.[1][2][4] The synthesis is a robust two-step process.[1] The first step involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to yield this compound.[4] The subsequent step is a nucleophilic substitution of the chlorine atom by diethylamine (B46881) to form lidocaine.[1][4] This final step is an SN2 displacement, which is facilitated by the adjacent carbonyl group.[5]

Lidocaine_Synthesis cluster_0 Step 1: Formation of the Intermediate cluster_1 Step 2: Synthesis of Lidocaine 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate This compound 2,6-Dimethylaniline->Intermediate Acetic acid, Sodium acetate (B1210297) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Intermediate_2 This compound Lidocaine Lidocaine Intermediate_2->Lidocaine Toluene (B28343), Reflux Diethylamine Diethylamine Diethylamine->Lidocaine

Caption: Synthetic pathway for Lidocaine from 2,6-Dimethylaniline.

The following protocols are compiled from various established laboratory procedures.[5][6][7][8]

Step 1: Synthesis of this compound

  • In a suitable flask, dissolve 2,6-dimethylaniline in glacial acetic acid.[5][7]

  • Slowly add chloroacetyl chloride to the solution while stirring.[6][7] The reaction is a selective substitution at the acyl carbon.[9]

  • Add a solution of sodium acetate in water to the reaction mixture.[5][6] This will cause the precipitation of the product.[8]

  • Cool the mixture and collect the solid product by vacuum filtration.[5][7]

  • Wash the product with cold water and press as dry as possible.[7][8]

Step 2: Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

  • Suspend the crude this compound in toluene in a round-bottom flask.[6][10]

  • Add an excess of diethylamine to the suspension.[6][10]

  • Reflux the reaction mixture for a period of 1.5 to 4 hours.[6][10]

  • After cooling, the precipitated diethylammonium (B1227033) chloride is removed by filtration.[6]

  • The toluene filtrate is then washed with water to remove any remaining diethylamine hydrochloride and excess diethylamine.[8]

  • The organic layer is extracted with hydrochloric acid, and the aqueous extract is then cooled.[7][8]

  • The aqueous solution is made basic by the addition of sodium hydroxide, which precipitates the lidocaine base.[8][9]

  • The solid lidocaine is collected by vacuum filtration, washed with cold water, and dried.[8]

The following table summarizes typical reactant quantities and expected yields based on published procedures.

Step Reactant 1 Quantity 1 Reactant 2 Quantity 2 Solvent/Reagent Solvent/Reagent Quantity Product Theoretical Yield Reported Yield Melting Point (°C) Reference
12,6-Dimethylaniline3.0 mL (24.4 mmol)Chloroacetyl chloride2.0 mL (25.1 mmol)Glacial Acetic Acid / aq. Sodium Acetate15 mL / 25 mLThis compound--143-150[8][11]
2This compound0.902 gDiethylamine1.4 gToluene15 mLLidocaine-71.1% (based on 2,6-dimethylaniline)64-69[8][12]
2This compound0.03 molDiethylamine0.09 molToluene150 mLLidocaine--67-69[6]

Other Applications in Organic Synthesis

While the synthesis of lidocaine is its most notable application, this compound serves as a precursor for other important molecules.

This compound is a key starting material for the anti-anginal drug Ranolazine.[1] The synthesis involves the reaction of this compound with a piperazine (B1678402) derivative.

An analog of this compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, known as Dimethachlor, is utilized as a herbicide.[1] This highlights how modifications to the core structure can lead to compounds with different biological activities.[1] The general class of N-aryl 2-chloroacetamides has been investigated for various antimicrobial applications, including as herbicides and fungicides.[13][14]

Other_Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Start This compound Lidocaine Lidocaine Start->Lidocaine + Diethylamine Ranolazine Ranolazine Start->Ranolazine + Piperazine derivative Dimethachlor Dimethachlor Start->Dimethachlor (Analog Synthesis)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a precise and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This compound is a significant intermediate in pharmaceutical synthesis and is also known as a related compound of Lidocaine. The described method is suitable for quality control, stability studies, and impurity profiling in drug development and manufacturing.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for an isocratic RP-HPLC method, complete with system suitability parameters and validation data.

Chromatographic Conditions

A reliable HPLC method for the analysis of this compound has been established using a C18 stationary phase with a buffered mobile phase. The alkaline condition of the mobile phase ensures good peak shape and retention for the analyte.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column HALO® Elevate C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and 0.05 M Potassium Phosphate (B84403) Buffer (pH 8.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Potassium Phosphate Buffer (0.05 M, pH 8.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 8.0 with a suitable base such as a dilute sodium hydroxide (B78521) solution.

  • Mobile Phase: Mix acetonitrile and the prepared 0.05 M potassium phosphate buffer in a 30:70 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).

Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable solvent. Dilute the sample with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method was validated for linearity, accuracy, and precision. The results are summarized in the following tables.

Table 2: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%

Table 3: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 500.9995

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
1099.51.1
25100.20.9
4099.81.0

Table 5: Precision

Precision LevelConcentration (µg/mL)% RSD of Peak Area
Repeatability (n=6) 250.9
Intermediate Precision (n=6, different day, different analyst) 251.3

Table 6: Limits of Detection and Quantitation

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

Workflow Diagram

The following diagram illustrates the analytical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSettings HPLC System Setup MobilePhase->HPLCSettings StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation AnalysisRun Sample and Standard Analysis SamplePrep->AnalysisRun HPLCSettings->SystemSuitability SystemSuitability->AnalysisRun If passes PeakIntegration Peak Integration and Identification AnalysisRun->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis in the pharmaceutical industry. The provided experimental protocol and workflow diagram offer a comprehensive guide for researchers and analysts.

Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Lidocaine, a widely used local anesthetic, from its key intermediate, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The synthesis is a well-established two-step process involving the acylation of 2,6-dimethylaniline (B139824) followed by nucleophilic substitution with diethylamine (B46881).

Introduction

Lidocaine is a crucial pharmaceutical agent used for local anesthesia and as an antiarrhythmic drug.[1][2] Its synthesis is a common example in medicinal and organic chemistry, illustrating fundamental reactions such as nucleophilic acyl substitution and nucleophilic alkyl substitution. The intermediate, this compound, is a cornerstone of this process, and its purity is paramount for the successful synthesis of the final active pharmaceutical ingredient (API).[1][3] This document outlines the synthetic route and provides detailed protocols for laboratory-scale preparation.

Reaction Scheme

The overall synthesis of Lidocaine from 2,6-dimethylaniline can be depicted in two main steps:

  • Step 1: Synthesis of this compound. This step involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base and a suitable solvent.[1][4]

  • Step 2: Synthesis of Lidocaine. The intermediate, this compound, is then reacted with diethylamine to yield Lidocaine.[4][5]

Quantitative Data Summary

The following tables summarize the typical reactants, their quantities, and expected yields for each step of the Lidocaine synthesis.

Table 1: Synthesis of this compound

Reactant/ProductMolecular Weight ( g/mol )MolesQuantity
2,6-Dimethylaniline121.1824.4 mmol3.0 mL (2.9 g)[2]
Chloroacetyl Chloride112.9425.1 mmol2.0 mL (2.85 g)[2]
Glacial Acetic Acid60.05-15 mL[2]
Sodium Acetate (B1210297)82.03-25 mL (half-saturated aq. solution)[2]
Product: this compound 197.67 Theoretical Yield: ~4.82 g

Table 2: Synthesis of Lidocaine

Reactant/ProductMolecular Weight ( g/mol )MolesQuantity
This compound197.67~20.7 mmol4.1 g (from previous step)
Diethylamine73.1472.5 mmol7.5 mL (5.29 g)[2]
Toluene (B28343)92.14-25 mL[2]
Product: Lidocaine 234.34 Reported Yield: 4.1 g (71.1%) [2]
Melting Point 64-66 °C (crude), 65-67 °C (recrystallized) [2]

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[2][4][6]

Materials:

  • 2,6-Dimethylaniline

  • Glacial Acetic Acid

  • Chloroacetyl Chloride

  • Sodium Acetate (half-saturated aqueous solution)

  • Cold Water

  • Erlenmeyer flask (125 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • In a 125-mL Erlenmeyer flask, add 15 mL of glacial acetic acid to 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline.[2]

  • With stirring, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the mixture.[2]

  • To the reaction mixture, add 25 mL of a half-saturated aqueous sodium acetate solution. Precipitation of the amide product should be nearly instantaneous.[2]

  • Stir the mixture thoroughly with 60 mL of cold water.[2]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.[2]

  • Wash the product with several portions of cold water to remove any remaining acetic acid and salts.[7]

  • Press the product as dry as possible on the filter paper. The crude this compound can be used directly in the next step.[2]

Step 2: Synthesis of Lidocaine

This protocol details the conversion of the intermediate to Lidocaine.[2][4]

Materials:

  • Crude this compound (from Step 1)

  • Diethylamine

  • Toluene

  • 3 M Hydrochloric Acid

  • 3 M Sodium Hydroxide (B78521)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place the dried this compound into a 50-mL round-bottom flask.[2]

  • Add 25 mL of toluene and 7.5 mL (5.29 g, 72.5 mmol) of diethylamine to the flask.[2]

  • Attach a reflux condenser and heat the mixture under reflux for 60-90 minutes.[2][6]

  • After reflux, cool the reaction mixture to room temperature.[2]

  • Transfer the mixture to a separatory funnel and wash it four times with 50-mL portions of water to remove excess diethylamine and diethylamine hydrochloride.[2]

  • Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid.[2]

  • Combine the aqueous extracts in an Erlenmeyer flask and cool it in an ice bath to below 10 °C.[2]

  • Slowly add 3 M sodium hydroxide with stirring, keeping the temperature below 20 °C, until the solution is strongly basic. The Lidocaine product will precipitate as a white solid.[2]

  • Isolate the crude Lidocaine by vacuum filtration, wash with cold water, and press dry.[2]

  • The crude product can be recrystallized from warm hexane (B92381) (approximately 1 mL of solvent per gram of crude product) to yield purified Lidocaine crystals.[2]

Visualizations

Lidocaine Synthesis Pathway

Lidocaine_Synthesis cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Lidocaine 2,6-Dimethylaniline 2,6-Dimethylaniline Reaction1 2,6-Dimethylaniline->Reaction1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction1 Intermediate This compound Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Acetic Acid, NaOAc Diethylamine Diethylamine Diethylamine->Reaction2 Lidocaine Lidocaine Reaction2->Lidocaine Toluene, Reflux

Caption: Chemical pathway for the two-step synthesis of Lidocaine.

Experimental Workflow for Lidocaine Synthesis

Lidocaine_Workflow cluster_prep Preparation of Intermediate cluster_synthesis Lidocaine Synthesis and Purification Start Mix 2,6-Dimethylaniline, Acetic Acid, and Chloroacetyl Chloride Precipitation Add Sodium Acetate Solution to Precipitate Intermediate Start->Precipitation Isolation1 Isolate Intermediate via Vacuum Filtration Precipitation->Isolation1 Washing1 Wash with Cold Water Isolation1->Washing1 Reaction Reflux Intermediate with Diethylamine in Toluene Washing1->Reaction Use crude intermediate Workup Aqueous Wash and Acid Extraction Reaction->Workup Precipitation2 Basify with NaOH to Precipitate Crude Lidocaine Workup->Precipitation2 Isolation2 Isolate Crude Lidocaine via Vacuum Filtration Precipitation2->Isolation2 Purification Recrystallize from Warm Hexane Isolation2->Purification Final_Product Pure Lidocaine Purification->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of Lidocaine.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of pharmaceuticals like Lidocaine and Ranolazine, using gas chromatography (GC). The methodologies outlined below are based on established principles for the analysis of structurally related chloroacetanilide and N-aryl acetamide (B32628) compounds and serve as a robust starting point for method development and validation.

Introduction

This compound (CAS No. 1131-01-7), also known as Chloroaceto-2,6-xylidide, is a critical precursor in various pharmaceutical manufacturing processes. Accurate and precise quantification of this compound is essential for ensuring the quality and purity of active pharmaceutical ingredients (APIs). Gas chromatography, with its high resolution and sensitivity, is a well-suited technique for the analysis of this volatile compound. This document details recommended GC-FID and GC-MS methods, including sample preparation, chromatographic conditions, and expected performance metrics.

Recommended Analytical Methods

Two primary GC-based methods are proposed for the analysis of this compound:

  • GC-FID (Flame Ionization Detection): Ideal for routine quantification due to its robustness, linearity, and ease of use.

  • GC-MS (Mass Spectrometry): Provides definitive identification based on the mass spectrum of the analyte, making it an excellent tool for confirmation and impurity identification.

Method 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for the accurate quantification of this compound in various sample matrices.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective: To extract this compound from an aqueous matrix or a drug substance matrix into an organic solvent suitable for GC analysis.

  • Reagents and Materials:

  • Procedure:

    • Accurately weigh or measure a sample expected to contain this compound and dissolve or suspend it in a suitable volume of deionized water. For solid samples, initial dissolution in a small amount of a water-miscible solvent like methanol may be necessary.

    • Transfer the aqueous sample to a separatory funnel.

    • Add an equal volume of dichloromethane or ethyl acetate to the separatory funnel.

    • Add a small amount of NaCl to the aqueous layer to reduce the solubility of the analyte in the aqueous phase.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (bottom for DCM, top for ethyl acetate) contains the analyte.

    • Drain the organic layer into a clean collection flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter or decant the dried extract into a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for GC analysis.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Chromatographic Conditions: The following conditions are a recommended starting point and may require optimization.

ParameterRecommended Setting
GC Column DB-WAX (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (Split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium or Nitrogen, constant flow at 1.5 mL/min
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutesRamp: 15 °C/min to 240 °CHold: 5 minutes at 240 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen
Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the GC-FID method, based on data from analogous chloroacetanilide and Lidocaine analyses.[2][3][4] Validation would be required to establish these parameters for this specific analyte.

ParameterExpected Value
Expected Retention Time 10 - 15 minutes (To be determined experimentally)
Linearity (Correlation Coefficient, r²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the definitive identification and confirmation of this compound.

Experimental Protocol

1. Sample Preparation

Sample preparation can be performed using the Liquid-Liquid Extraction protocol described in Method 1. For trace analysis, Solid Phase Extraction (SPE) may be considered.

  • Solid Phase Extraction (SPE) - Alternative Sample Preparation:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a small volume of ethyl acetate or methanol.

    • The eluate can be directly injected or concentrated as needed.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

ParameterRecommended Setting
GC Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutesRamp: 20 °C/min to 280 °CHold: 5 minutes at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40 - 350 amu
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Data Presentation: Expected Quantitative and Qualitative Performance

For quantitative analysis using GC-MS in SIM mode, performance is expected to be similar to or better than GC-FID. Qualitative identification is based on the mass spectrum.

ParameterExpected Value/Information
Expected Retention Time To be determined experimentally
Characteristic Mass Ions (m/z) To be determined from the mass spectrum. Based on the structure, key fragments would be expected from the cleavage of the amide bond and loss of the chloroacetyl group.
Limit of Detection (LOD) (SIM mode) 0.01 - 0.5 ng/g[5]
Limit of Quantification (LOQ) (SIM mode) 0.03 - 1.5 ng/g[5]

Mandatory Visualizations

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolution/Suspension in Aqueous Phase Sample->Dissolution LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Dissolution->LLE Drying Drying of Organic Phase (Anhydrous Na2SO4) LLE->Drying Concentration Solvent Evaporation & Reconstitution Drying->Concentration Final_Sample Final Sample for GC Concentration->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Identification Identification (MS) Integration->Identification Reporting Reporting Quantification->Reporting Identification->Reporting

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of Analytical Methods

Analyte This compound GC_FID GC-FID Method (Quantitative Analysis) Analyte->GC_FID GC_MS GC-MS Method (Confirmatory Analysis) Analyte->GC_MS Routine_QC Routine Quality Control GC_FID->Routine_QC Method_Validation Method Validation GC_FID->Method_Validation Impurity_ID Impurity Identification GC_MS->Impurity_ID GC_MS->Method_Validation

References

Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide and its Relation to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction and Clarification

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a chemical compound primarily recognized as a key intermediate in the synthesis of Lidocaine, a widely used local anesthetic.[1] While some chemical suppliers describe it as a nonsteroidal anti-inflammatory drug (NSAID)[2][3][4], a thorough review of scientific literature indicates that its principal role is in chemical manufacturing rather than as a therapeutic agent itself.[1]

However, the final product of its synthesis, Lidocaine, has demonstrated significant anti-inflammatory and immunomodulatory properties, which are the subject of ongoing research.[5][6][7][8] These effects are distinct from its anesthetic mechanism of action.[5][7] This document will focus on the anti-inflammatory applications and relevant experimental protocols for Lidocaine, the pharmacologically active compound derived from this compound.

B. Application Notes for Lidocaine as an Anti-Inflammatory Agent

Lidocaine has been shown to modulate the inflammatory response in various contexts, particularly in surgical settings.[7][8] Its anti-inflammatory applications are based on its ability to reduce the activation of immune cells, decrease the release of pro-inflammatory cytokines, and protect endothelial integrity.[5][7][8]

Key Applications:

  • Perioperative Inflammation: Intravenous administration of Lidocaine has been associated with a reduction in postoperative inflammatory markers, pain, and opioid consumption.[7][9]

  • Cytokine Storm Mitigation: Lidocaine has been suggested to play a role in managing conditions associated with excessive cytokine release, such as in severe infections.[6] It has been shown to decrease levels of key inflammatory markers like IL-1, IL-6, and TNF-α.[6][9]

  • Topical Inflammation: The anti-inflammatory properties of Lidocaine are utilized in managing inflammatory conditions such as burn wounds and certain types of arthritis.[6]

Mechanism of Anti-Inflammatory Action (Proposed): While the exact mechanism is still under investigation, it is believed that Lidocaine exerts its anti-inflammatory effects through multiple pathways[6]:

  • Inhibition of neutrophil and macrophage activation.[5][7]

  • Reduction in the release of pro-inflammatory cytokines and prostaglandins.[5][7]

  • Modulation of membrane-ion transporters, which may affect cellular pH and cytokine release.[6]

A diagram illustrating the synthesis of Lidocaine from this compound is provided below.

Caption: Synthesis pathway of Lidocaine from its precursor.

The proposed signaling pathway for Lidocaine's anti-inflammatory effects is depicted in the following diagram.

G cluster_pathway Proposed Anti-Inflammatory Pathway of Lidocaine Lidocaine Lidocaine Neutrophils Neutrophils & Macrophages Lidocaine->Neutrophils inhibits activation Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Neutrophils->Cytokines release Prostaglandins Prostaglandins Neutrophils->Prostaglandins release Inflammation Inflammation Cytokines->Inflammation promotes Prostaglandins->Inflammation promotes

Caption: Lidocaine's proposed anti-inflammatory mechanism.

C. Quantitative Data

The following table summarizes the effect of intravenous Lidocaine infusion on various inflammatory markers as identified in a systematic review and meta-analysis.

Inflammatory MarkerEffect of Intravenous Lidocaine
Interleukin-6 (IL-6)Significantly Reduced
Tumor Necrosis Factor-α (TNF-α)Significantly Reduced
Interleukin-1 Receptor Antagonist (IL-1RA)Significantly Reduced
Interleukin-8 (IL-8)Significantly Reduced
Interleukin-17 (IL-17)Significantly Reduced
High-Mobility Group Box 1 (HMGB-1)Significantly Reduced
C-Reactive Protein (CRP)Significantly Reduced
Interleukin-10 (IL-10)No Significant Difference
Interleukin-1β (IL-1β)No Significant Difference
Data sourced from a systematic review and meta-analysis of surgical patients.[9]

D. Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory effects of a compound like Lidocaine.

1. In Vitro Cytokine Release Assay

Objective: To determine the effect of Lidocaine on the release of pro-inflammatory cytokines from immune cells.

Workflow Diagram:

G cluster_workflow In Vitro Cytokine Release Assay Workflow A 1. Isolate Immune Cells (e.g., Macrophages) B 2. Culture Cells A->B C 3. Pre-treat with Lidocaine B->C D 4. Stimulate with LPS C->D E 5. Incubate D->E F 6. Collect Supernatant E->F G 7. Measure Cytokines (ELISA) F->G

Caption: Workflow for measuring cytokine release in vitro.

Methodology:

  • Cell Culture: Culture a suitable immune cell line (e.g., J774.A1 macrophages) in appropriate media and conditions.

  • Treatment: Seed cells in multi-well plates and allow them to adhere. Pre-treat the cells with varying concentrations of Lidocaine for a specified period (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

2. In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of Lidocaine in a rodent model of acute inflammation.

Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory environment for at least one week.

  • Grouping: Divide the animals into control and treatment groups.

  • Drug Administration: Administer Lidocaine (or a vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory insult.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treatment groups compared to the control group.

While this compound is a critical precursor in the synthesis of Lidocaine, it is Lidocaine itself that possesses well-documented anti-inflammatory properties. Researchers and drug development professionals interested in this chemical scaffold for anti-inflammatory purposes should focus their investigations on Lidocaine and its derivatives. The protocols and data presented here provide a framework for the continued exploration of Lidocaine's therapeutic potential beyond its anesthetic applications.

References

Application Notes and Protocols: The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the critical role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in the synthesis of Ranolazine (B828), an antianginal therapeutic agent. This document outlines the primary synthetic pathways, detailed experimental protocols, and quantitative data derived from various established methods. The information is intended to serve as a practical guide for researchers and professionals involved in the synthesis and development of Ranolazine.

Introduction

Ranolazine is an important medication used for the treatment of chronic angina.[1] Its synthesis involves several key steps and intermediates, with this compound (CAS No. 1131-01-7) being a fundamental building block in many scalable production routes.[2][3] This intermediate is typically prepared by the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[3][4] From this key intermediate, two primary synthetic strategies are commonly employed to construct the final Ranolazine molecule. Understanding these pathways and the associated experimental parameters is crucial for efficient and high-purity synthesis.

Synthesis of Key Intermediate: this compound

The initial step in many Ranolazine synthesis processes is the production of this compound. This is achieved through the reaction of 2,6-dimethylaniline with either chloroacetyl chloride or chloroacetic anhydride.[4][5]

A 2,6-Dimethylaniline C This compound A->C Acylation B Chloroacetyl Chloride B->C Solvent Solvent (e.g., Ethyl Acetate, Dichloromethane, Water) Solvent->C Base Base (e.g., Triethylamine, Sodium Carbonate) Base->C

Caption: Synthesis of the key intermediate.

Table 1: Reported Conditions for Synthesis of this compound
Starting Material (Aniline)Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)PurityReference
2,6-DimethylanilineChloroacetyl ChlorideTriethylamineDichloromethane0482-[4]
2,6-DimethylanilineChloroacetyl ChlorideSodium CarbonateEthyl AcetateIce-bath -> RT393-[6]
2,6-DimethylanilineChloroacetyl Chloride-Water15-200.590Pure[5]
Experimental Protocol: Synthesis of this compound[6]
  • In a 250 mL three-neck flask, add 30.5 g (0.252 mol) of 2,6-dimethylaniline, 100 mL of ethyl acetate, and 26.5 g (0.25 mol) of sodium carbonate.

  • Place the flask in an ice-water bath to cool the mixture.

  • Dissolve 36.5 g (0.323 mol) of chloroacetyl chloride in 50 mL of ethyl acetate.

  • Add the chloroacetyl chloride solution dropwise to the three-neck flask.

  • After the addition is complete, remove the ice-water bath and allow the reaction to proceed for 3 hours at room temperature.

  • Upon completion, slowly add 100 mL of water to the reaction mixture while cooling in an ice-water bath.

  • Stir the mixture for 10 minutes and then filter the solid product.

  • The resulting filter cake, a white needle-like solid, is washed and dried under a vacuum to yield 46.3 g (93%) of this compound.[6]

Synthetic Pathways to Ranolazine

There are two primary, well-documented synthetic routes to Ranolazine starting from this compound. The main difference lies in the sequence of coupling the piperazine (B1678402) ring to the other two synthons.[5]

Pathway A: Formation of Piperazine Acetamide Intermediate First

This is the most commonly cited pathway. It involves reacting this compound with piperazine to form an intermediate, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. This intermediate is then condensed with an epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane, to yield Ranolazine.[4][7][8]

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Condensation A This compound C N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide A->C Reflux in Ethanol (B145695) B Piperazine B->C E Ranolazine C->E Reflux in Methanol (B129727)/Toluene (B28343) D 1-(2-methoxyphenoxy)- 2,3-epoxypropane D->E

Caption: Pathway A for Ranolazine synthesis.

StepReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
1This compound, PiperazineK₂CO₃Ethanol78-80186.498.2[8]
2N-(2,6-dimethylphenyl)-1-piperazinylacetamide, 1-chloro-3-(2-methoxyphenoxy)-2-propylalcohol*K₂CO₃Methanol/TolueneReflux4.5-99.1[1]

*Note: 1-chloro-3-(2-methoxyphenoxy)-2-propylalcohol is an alternative to the epoxide, generated from it.[6]

  • A mixture of this compound (25g, 0.13 mol), piperazine (25g, 0.29 mol), and potassium carbonate (25g, 0.18 mol) in ethanol (75 ml) is refluxed for 1 hour at 78-80 °C.

  • Reaction completion is monitored by thin-layer chromatography (TLC).

  • The reaction mass is diluted with demineralized water (200 ml), cooled, and filtered.

  • The filtrate is extracted with dichloromethane.

  • The combined organic layers are washed with water, and the solvent is distilled completely to yield 27.2 g (86.4%) of the title compound with a purity of 98.2% by HPLC.[8]

  • Into a reaction flask, successively add 2.5 g (0.01 mol) of 1-chloro-3-(2-methoxyphenoxy)-2-propylalcohol, 3.1 g (0.012 mol) of N-(2,6-dimethylphenyl)-1-piperazinylacetamide, and 4.1 g (0.03 mol) of potassium carbonate.

  • Add 25 ml of methanol and 50 ml of toluene as solvents.

  • Heat the mixture under reflux for 4.5 hours until the reaction is complete.

  • Post-reaction workup yields Ranolazine with a purity of 99.1% by HPLC.[1]

Pathway B: Formation of Piperazine Alcohol Intermediate First

In this alternative route, the epoxide (1-(2-methoxyphenoxy)-2,3-epoxypropane) is first reacted with piperazine to form 1-(2-methoxyphenoxy)-3-(N-piperazino)-2-hydroxypropane. This intermediate is then condensed with this compound to produce Ranolazine.[5][9]

cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Condensation A 1-(2-methoxyphenoxy)- 2,3-epoxypropane C 1-(2-methoxyphenoxy)-3- (N-piperazino)-2-hydroxypropane A->C B Piperazine B->C E Ranolazine C->E D This compound D->E

Caption: Pathway B for Ranolazine synthesis.

This method is also effective, and the choice between Pathway A and B may depend on factors like impurity profiles, ease of purification of intermediates, and overall process economics.

Overall Synthetic Logic

The following diagram illustrates the relationship between the key starting materials and intermediates in the two primary synthetic pathways leading to Ranolazine, highlighting the central position of this compound.

G cluster_A Pathway A cluster_B Pathway B SM1 2,6-Dimethylaniline INT1 2-Chloro-N-(2,6-dimethylphenyl) -acetamide SM1->INT1 SM2 Chloroacetyl Chloride SM2->INT1 SM3 Piperazine INT2 N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide SM3->INT2 INT4 1-(2-methoxyphenoxy)-3- (N-piperazino)-2-hydroxypropane SM3->INT4 SM4 2-Methoxyphenol INT3 1-(2-methoxyphenoxy)- 2,3-epoxypropane SM4->INT3 SM5 Epichlorohydrin SM5->INT3 INT1->INT2 FP Ranolazine INT1->FP INT2->FP INT3->INT4 INT3->FP INT4->FP

Caption: Logical workflow of Ranolazine synthesis.

Application Notes

  • Versatility: this compound is a versatile and crucial intermediate not only for Ranolazine but also for other active pharmaceutical ingredients like Lidocaine.[2]

  • Process Optimization: Recent advancements focus on developing more environmentally friendly ("green") and efficient processes. This includes using water as a reaction medium, which can offer benefits in terms of cost, safety, and reduced organic waste.[5][10] An "all water" strategy has been proposed that reports high overall yields (69-77%) and minimizes impurity formation.[10]

  • Impurity Control: The purity of this compound and the subsequent piperazine intermediate is critical. The formation of N,N'-bis-alkylated piperazine is an unwanted side reaction that must be controlled, often by using an excess of piperazine or by adjusting reaction conditions.[10] Efficient removal of excess piperazine is also a key process consideration.[10]

  • Final Product Purity: The choice of synthetic route and the careful execution of each step directly impact the purity of the final Ranolazine product. High purity (e.g., >99.9%) is often achieved through a final recrystallization step.[11]

Conclusion

This compound is an indispensable intermediate in the synthesis of Ranolazine. Its straightforward preparation from 2,6-dimethylaniline and its subsequent reactivity with piperazine form the foundation of the most common and scalable manufacturing routes. By providing detailed protocols and summarizing key quantitative data, this document serves as a valuable resource for chemists and researchers aiming to synthesize Ranolazine efficiently and with high purity. The continued optimization of these synthetic steps remains a key area of interest in pharmaceutical process development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: What are the typical solvents and bases used in this synthesis?

A2: Common solvents include glacial acetic acid, 1,2-dichloroethylene, and anhydrous ether.[1][4][5] The choice of base often depends on the solvent and reaction conditions, with sodium acetate (B1210297) in acetic acid and sodium hydroxide (B78521) in a biphasic system with 1,2-dichloroethylene being frequently reported.[1][4]

Q3: What is the expected yield for this reaction?

A3: Under optimized conditions, yields can be quite high, often in the range of 85-95%.[1][4] However, yields can be significantly lower if side reactions occur or if the reaction conditions are not well-controlled.

Q4: How can I assess the purity of my synthesized this compound?

A4: A key indicator of purity is the melting point. The theoretical melting point of the pure compound is around 145-151°C.[6][7] A broad or depressed melting point range suggests the presence of impurities.[6] Further characterization can be performed using techniques such as 1H-NMR, Mass Spectrometry, and HPLC.[5][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. 2. Side reactions: The highly reactive chloroacetyl chloride can react with other nucleophiles present. 3. Poor quality of starting materials: Impurities in the 2,6-dimethylaniline or chloroacetyl chloride can interfere with the reaction.1. Optimize reaction conditions: Ensure the reaction is stirred for the recommended duration (e.g., 1.5-4 hours) and the temperature is maintained within the optimal range (e.g., 10-35°C).[1][4] 2. Control addition of chloroacetyl chloride: Add the chloroacetyl chloride dropwise to the reaction mixture to minimize localized high concentrations and potential side reactions.[4] 3. Use pure reagents: Ensure the purity of the starting materials before commencing the synthesis.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent can result in an oily product.1. Purification: Attempt to purify the product. Recrystallization from a suitable solvent, such as aqueous ethanol, is a common method.[1] 2. Thorough drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[4]
Melting Point is Low and/or Broad 1. Presence of unreacted starting materials: Residual 2,6-dimethylaniline or chloroacetyl chloride can depress the melting point. 2. Formation of byproducts: Side reactions can lead to the formation of impurities that affect the melting point.1. Washing: Wash the crude product thoroughly with water to remove any water-soluble impurities, such as sodium acetate or diethylammonium (B1227033) chloride if it's a subsequent step.[1] 2. Recrystallization: Recrystallize the product from a suitable solvent system to remove impurities.[1]
Formation of Colored Impurities 1. Oxidation of 2,6-dimethylaniline: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts. 2. Decomposition of reagents or product: High reaction temperatures can sometimes lead to decomposition.1. Use an inert atmosphere: If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain temperature control: Carefully control the reaction temperature to avoid decomposition.

Experimental Protocols

Synthesis of this compound in Acetic Acid [1]

  • In an Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 45 ml of glacial acetic acid.

  • Cool the solution to 10°C in an ice bath.

  • Slowly add 0.06 mol of chloroacetyl chloride to the solution under continuous stirring.

  • After stirring for an additional 30 minutes, add a solution of 15 g of sodium acetate in 75 ml of water.

  • A precipitate of this compound will form.

  • Continue stirring the reaction mixture for one hour.

  • Isolate the precipitate by suction filtration and wash it with water on the filter.

  • Dry the product. If necessary, it can be recrystallized from aqueous ethanol.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: 2,6-Dimethylaniline & Chloroacetyl Chloride reaction Acylation Reaction start->reaction Solvent (e.g., Acetic Acid) Base (e.g., Sodium Acetate) workup Aqueous Workup reaction->workup isolation Filtration & Drying workup->isolation product Crude this compound isolation->product low_yield Low Yield? product->low_yield oily_product Oily Product? product->oily_product impure_product Impure Product? product->impure_product optimize Optimize Conditions low_yield->optimize purify Purify (Recrystallization) oily_product->purify wash Wash Product impure_product->wash wash->purify

Caption: A workflow diagram illustrating the synthesis of this compound and common troubleshooting pathways.

Troubleshooting_Logic start Synthesis Complete check_yield Check Yield start->check_yield check_appearance Check Physical Appearance check_yield->check_appearance ≥ 85% low_yield Low Yield check_yield->low_yield < 85% check_purity Check Purity (Melting Point) check_appearance->check_purity Crystalline Solid oily Product is Oily check_appearance->oily Not Crystalline impure Low/Broad Melting Point check_purity->impure Incorrect/Broad end Pure Product Obtained check_purity->end Correct & Sharp optimize_conditions Optimize Reaction Conditions (Time, Temperature, Reagent Stoichiometry) low_yield->optimize_conditions recrystallize Recrystallize Product oily->recrystallize wash_product Wash Product Thoroughly impure->wash_product optimize_conditions->start recrystallize->check_purity wash_product->recrystallize

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Optimization of reaction conditions for 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported method is the nucleophilic acyl substitution reaction between 2,6-dimethylaniline (B139824) and chloroacetyl chloride.[1][2][3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5] Acetic acid is often used as a solvent for this reaction.[2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 2,6-dimethylaniline and chloroacetyl chloride.[1][4] A base, such as sodium acetate (B1210297) or sodium hydroxide, is also required.[2][6] The choice of solvent can vary, with options including glacial acetic acid, ethyl acetate, and 1,2-dichloroethylene.[2][6][7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting materials (2,6-dimethylaniline) and the formation of the product.[8]

Q4: What are the typical physical properties of this compound?

A4: It is typically a white to brown crystalline powder or needles.[9] The melting point is reported to be in the range of 143-151°C.[9][10] It is soluble in chloroform (B151607) and methanol (B129727) but insoluble in water.[10]

Q5: What analytical techniques are used to confirm the identity and purity of the final product?

A5: The structure and purity of this compound can be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8][11] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and readily hydrolyzes with water to form chloroacetic acid, which will not react with the aniline (B41778).[12][13] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Inadequate Neutralization of HCl The reaction produces hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive.[14][15] Ensure a sufficient amount of a suitable base (e.g., sodium acetate, sodium hydroxide) is used to neutralize the HCl as it forms.
Incorrect Reaction Temperature The reaction temperature can significantly impact the reaction rate. Some protocols specify temperatures between 15-35°C.[6] If the temperature is too low, the reaction may be very slow. If it is too high, it could lead to side reactions.
Poor Quality Starting Materials The purity of 2,6-dimethylaniline and chloroacetyl chloride is crucial. Use high-purity reagents to avoid side reactions and ensure optimal conversion.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted 2,6-dimethylaniline If the reaction does not go to completion, the starting aniline will remain as an impurity. Monitor the reaction by TLC to ensure all the starting material is consumed. The product can be purified by recrystallization from a suitable solvent like ethanol (B145695).[8]
Di-acylated Product Although less common, it is possible for the aniline to react with two molecules of chloroacetyl chloride. Using a slight excess of the aniline or carefully controlling the stoichiometry can minimize this.
Side Products from Chloroacetyl Chloride Chloroacetyl chloride is a potent lachrymator and can undergo self-condensation or react with other nucleophiles present.[4] Ensure it is added dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.

Data Presentation: Comparison of Reaction Conditions

Solvent Base Temperature Reaction Time Yield Reference
1,2-dichloroethylene1N Sodium Hydroxide20-35°C1.5 hours95%[6]
Ethyl AcetateSodium CarbonateRoom Temperature3 hours93%[7]
Glacial Acetic AcidSodium AcetateHeating4 minutes40%[2]
WaterNot specified15-20°C30 minutes90%

Experimental Protocols

Protocol 1: High-Yield Synthesis in Ethyl Acetate

This protocol is adapted from a method reporting a high yield of the desired product.[7]

Materials:

  • 2,6-dimethylaniline

  • Chloroacetyl chloride

  • Sodium carbonate

  • Ethyl acetate

  • Water

  • Ice bath

  • Three-necked flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • To a 250 mL three-necked flask, add 30.5 g (0.252 mol) of 2,6-dimethylaniline, 100 mL of ethyl acetate, and 26.5 g (0.25 mol) of sodium carbonate.

  • Place the flask in an ice-water bath and stir the mixture.

  • Dissolve 36.5 g (0.323 mol) of chloroacetyl chloride in 50 mL of ethyl acetate and place it in a dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 3 hours.

  • After 3 hours, cool the reaction mixture in an ice bath and slowly add 100 mL of water dropwise.

  • Stir the mixture thoroughly for 10 minutes.

  • Filter the resulting solid precipitate. The filter cake should be a white, needle-like solid.

  • Dry the solid under vacuum to obtain this compound.

Protocol 2: Purification by Recrystallization

This is a general procedure for recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals to obtain the purified product.

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A 1. Combine 2,6-dimethylaniline, ethyl acetate, and sodium carbonate in a three-necked flask. B 2. Cool the mixture in an ice bath. A->B C 3. Add chloroacetyl chloride solution dropwise. B->C D 4. Stir at room temperature for 3 hours. C->D E 5. Quench with cold water. D->E F 6. Filter the precipitate. E->F G 7. Dry the product under vacuum. F->G H 8. Recrystallize from ethanol. G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield Q1 Were anhydrous conditions maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was a base used to neutralize HCl? A1_Yes->Q2 S1 Redry glassware and use anhydrous solvents. Chloroacetyl chloride may have hydrolyzed. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction temperature and time appropriate? A2_Yes->Q3 S2 Add a suitable base (e.g., sodium acetate) to prevent protonation of the starting aniline. A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield should improve. A3_Yes->End S3 Optimize temperature and reaction time based on literature protocols. A3_No->S3 S3->End

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most common purification techniques for this compound are recrystallization and extraction. Column chromatography can also be employed for achieving higher purity.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound typically appears as white to beige crystalline powder or needles. The reported melting point is in the range of 143-151 °C. A sharp melting point within this range is a good indicator of purity.

Q3: What solvents are suitable for the recrystallization of this compound?

Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound. Other potential solvent systems could be explored, such as mixtures of ethanol and water, depending on the impurity profile. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity and to identify the presence of impurities.

  • Spectroscopic Methods (NMR, IR): 1H-NMR and IR spectroscopy can confirm the chemical structure and identify any residual impurities.

Q5: What are the main impurities I should expect in my crude this compound?

Common impurities may include unreacted starting materials such as 2,6-dimethylaniline (B139824) and chloroacetyl chloride, as well as byproducts from side reactions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal formation upon cooling. Too much solvent was used, and the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The cooling process is too rapid, leading to supersaturation.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
The compound is highly impure.Consider a preliminary purification step like extraction before recrystallization.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the product.
Low recovery of the purified compound. Too much solvent was used for recrystallization or washing.Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Extraction Issues
Problem Possible Cause Solution
Formation of an emulsion during washing. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor separation of layers. The densities of the organic and aqueous layers are too similar.Add a different organic solvent with a significantly different density.
Low yield after extraction. The compound has some solubility in the aqueous layer.Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Incomplete extraction from the reaction mixture.Ensure the pH of the aqueous layer is optimized for the extraction of the amide.

Data Presentation

The following table provides an illustrative comparison of purification techniques for this compound. The values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Typical Yield (%) Purity (%) Advantages Disadvantages
Recrystallization (Ethanol) 80 - 95> 98Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is significantly soluble at low temperatures.
Liquid-Liquid Extraction > 9090 - 98Good for removing water-soluble impurities and unreacted starting materials.May not remove impurities with similar solubility to the product.
Column Chromatography (Silica Gel) 60 - 80> 99Can achieve very high purity and separate closely related impurities.More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.

A reported synthesis of this compound achieved a 95% yield after purification by filtration and drying under reduced pressure.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point. The ideal solvent system should give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column without any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product (this compound) recrystallization Recrystallization start->recrystallization extraction Liquid-Liquid Extraction start->extraction chromatography Column Chromatography start->chromatography hplc HPLC recrystallization->hplc mp Melting Point recrystallization->mp tlc TLC recrystallization->tlc extraction->hplc extraction->mp extraction->tlc chromatography->hplc chromatography->mp chromatography->tlc pure_product Pure Product hplc->pure_product mp->pure_product tlc->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No filter_dry Filter & Dry Crystals crystals->filter_dry Yes concentrate Concentrate Solution crystals->concentrate Low/No Crystals induce_crystallization Induce Crystallization (Scratch/Seed) crystals->induce_crystallization Supersaturated oiling_out->filter_dry No reheat_add_cosolvent Reheat & Add Co-solvent oiling_out->reheat_add_cosolvent Yes end Pure Product filter_dry->end concentrate->cool induce_crystallization->cool reheat_add_cosolvent->cool

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting material, 2,6-dimethylaniline (B139824).

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature, particularly when using less reactive solvents.[1] Ensure the 2,6-dimethylaniline is fully dissolved in the chosen solvent before adding the chloroacetyl chloride.[1] High-boiling point solvents like toluene (B28343) or DMF can be beneficial.[1]

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.

    • Solution: Employing a slight excess of chloroacetyl chloride (e.g., 1.2 to 1.3 equivalents) can help drive the reaction to completion.[2] However, a large excess may lead to side product formation.

  • Base Selection and Concentration: The choice and amount of base are crucial for neutralizing the HCl byproduct generated during the reaction.

    • Solution: Weak inorganic bases like sodium acetate (B1210297), sodium carbonate, or potassium carbonate are commonly used.[2][3][4] The base should be sufficient to neutralize the liberated acid.[4] In some protocols, an aqueous solution of a strong base like sodium hydroxide (B78521) is used.[5]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents where specified in the protocol.

Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

Answer:

The formation of side products is a common issue, particularly under harsh reaction conditions.

  • Diacylation: Although less common with sterically hindered anilines like 2,6-dimethylaniline, diacylation can occur if the reaction conditions are too forcing.[1]

    • Solution: Use a stoichiometric amount of chloroacetyl chloride or add it slowly to the reaction mixture to avoid a localized excess.[1]

  • Reaction with Solvent: Some solvents can react with the starting materials or intermediates.

    • Solution: Choose a solvent that is inert under the reaction conditions. Acetic acid, 1,2-dichloroethylene, ethyl acetate, and tetrahydrofuran (B95107) (THF) have been successfully used.[3][5][6][7]

  • Decomposition: At elevated temperatures, the acylating agent or the desired product may decompose.[1]

    • Solution: Maintain the recommended reaction temperature. Many procedures call for cooling the reaction mixture, especially during the addition of the highly reactive chloroacetyl chloride.[3][7]

Question: The product has precipitated, but it appears oily or impure. What should I do?

Answer:

An oily or impure product can be due to trapped solvent, unreacted starting materials, or side products.

  • Insufficient Washing: The precipitate may not have been washed thoroughly.

    • Solution: Wash the filtered product with copious amounts of cold water to remove any remaining acetic acid or other water-soluble impurities.[8][9] Checking the pH of the washings can confirm the removal of acidic components.[8]

  • Recrystallization: The crude product may require further purification.

    • Solution: Recrystallization from a suitable solvent, such as ethanol, can yield a purer, crystalline product.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium acetate in the synthesis using acetic acid as a solvent?

A1: In the presence of acetic acid, 2,6-dimethylaniline can be protonated, forming an unreactive ammonium (B1175870) salt.[9][11] Sodium acetate acts as a buffer, neutralizing the hydrochloric acid produced during the reaction and ensuring that a sufficient amount of the free aniline (B41778) is available to react with the chloroacetyl chloride.[9][11]

Q2: Can I use a different acylating agent instead of chloroacetyl chloride?

A2: While chloroacetyl chloride is the most common acylating agent for this synthesis, chloroacetic anhydride (B1165640) can also be used.[2] The choice of acylating agent may require adjustments to the reaction conditions.

Q3: Is it necessary to perform this reaction in a fume hood?

A3: Yes, it is crucial to perform this synthesis in a well-ventilated fume hood. Chloroacetyl chloride is toxic, corrosive, and a lachrymator (causes tearing).[3][11] 2,6-dimethylaniline is also toxic and can be absorbed through the skin.[11]

Q4: What are some common solvents used for this synthesis and how do they compare?

A4: Several solvents can be used, and the choice can impact yield and reaction conditions.

  • Glacial Acetic Acid: A common solvent that also acts as a catalyst. Requires a base like sodium acetate to neutralize HCl.[3][11]

  • 1,2-Dichloroethylene: Used in a biphasic system with aqueous sodium hydroxide, can give high yields (e.g., 95%).[5]

  • Ethyl Acetate: A less acidic solvent option, can also result in high yields (e.g., 93%).[6]

  • Water: An environmentally friendly option that has been shown to be effective, yielding up to 90%.[2]

  • Tetrahydrofuran (THF): Often used with an organic base like DBU at low temperatures.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Starting MaterialAcylating AgentSolventBaseTemperatureReaction TimeYield (%)Reference
2,6-dimethylanilineChloroacetyl chlorideGlacial Acetic AcidSodium AcetateCool to 10°C, then stir for 30 min~30 minutesNot specified[3]
2,6-xylidineChloroacetyl chloride1,2-dichloroethylene1N Sodium Hydroxide20-35°C1.5 hours95%[5]
2,6-dimethylanilineChloroacetyl chlorideEthyl AcetateNot specified (ice-water bath)Room Temperature3 hours93%[6]
2,6-dimethylanilineChloroacetyl chlorideWaterNot specified15-20°C30 minutes90%[2]
2,6-dimethylphenylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified89%[12]
Substituted anilineChloroacetyl chlorideTetrahydrofuran (THF)DBU0-5°C, then room temp3-6 hours75-95%[7]

Experimental Protocols

Protocol 1: Synthesis in Acetic Acid with Sodium Acetate[3]

  • In a fume hood, dissolve 0.05 mol of 2,6-dimethylaniline in 45 ml of glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer.

  • Cool the solution to 10°C in an ice bath.

  • Slowly add 0.06 mol of chloroacetyl chloride while maintaining continuous stirring.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Prepare a solution of 15 g of sodium acetate in 75 ml of water and add it to the reaction mixture.

  • A precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Protocol 2: Synthesis in 1,2-Dichloroethylene with Sodium Hydroxide[5]

  • Dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene.

  • Add 1.6 L of a 1N aqueous sodium hydroxide solution and stir the mixture.

  • Add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining an internal temperature between 20 and 35°C.

  • Stir the mixture at this temperature for an additional 1.5 hours.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Collect the resulting precipitate by filtration and dry it under reduced pressure to obtain the product.

Visualizations

Troubleshooting_Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC) Start->CheckCompletion CheckStoichiometry Review Reagent Stoichiometry Start->CheckStoichiometry Incomplete Incomplete Reaction CheckCompletion->Incomplete Negative CheckCompletion->CheckStoichiometry Positive CheckTemp Evaluate Reaction Temperature Incomplete->CheckTemp CheckSolubility Assess Substrate Solubility Incomplete->CheckSolubility IncorrectStoichiometry Incorrect Stoichiometry CheckStoichiometry->IncorrectStoichiometry Yes CheckStoichiometry->CheckTemp No Solution2 Use Slight Excess of Chloroacetyl Chloride (1.2-1.3 eq.) IncorrectStoichiometry->Solution2 LowTemp Temperature Too Low CheckTemp->LowTemp Yes Solution1 Increase Reaction Time / Monitor with TLC CheckTemp->Solution1 No Solution3 Increase Reaction Temperature LowTemp->Solution3 PoorSolubility Poor Solubility CheckSolubility->PoorSolubility Yes CheckSolubility->Solution1 No Solution4 Choose a More Suitable Solvent (e.g., Toluene, DMF) PoorSolubility->Solution4

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathway Aniline 2,6-Dimethylaniline Reaction N-Acylation Reaction Aniline->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Base Base (e.g., NaOAc, NaOH, K2CO3) Neutralization Neutralization Base->Neutralization Solvent Solvent (e.g., Acetic Acid, H2O) Solvent->Reaction Product This compound Reaction->Product Byproduct HCl Reaction->Byproduct Byproduct->Neutralization Salt Salt (e.g., NaCl, KOAc) + H2O Neutralization->Salt

Caption: Generalized reaction pathway for the synthesis.

References

Technical Support Center: N-Acylation of 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-acylation of 2,6-dimethylaniline (B139824). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during this chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-acylation of 2,6-dimethylaniline in a question-and-answer format.

Question 1: My N-acylation reaction of 2,6-dimethylaniline is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the N-acylation of 2,6-dimethylaniline are a frequent challenge, primarily due to the steric hindrance from the two ortho-methyl groups and the reduced nucleophilicity of the nitrogen atom. Here are several potential causes and corresponding solutions:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride (B1165640) may not be reactive enough to overcome the steric barrier.

    • Solution: Switch to a more reactive acylating agent, such as an acyl chloride (e.g., acetyl chloride or benzoyl chloride). Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1]

  • Inadequate Catalyst or Lack Thereof: For sterically hindered anilines, a catalyst is often necessary to facilitate the reaction.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] For particularly challenging substrates, stronger bases or alternative catalysts like clay catalysts may be beneficial.[1]

  • Protonation of the Amine: The reaction can generate acidic byproducts (e.g., HCl when using an acyl chloride) that protonate the starting aniline (B41778), rendering it non-nucleophilic and halting the reaction.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating (e.g., 40-60 °C) can help overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation, so it is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC).

Question 2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

Answer: Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:

  • Diacylation: Although less common with highly hindered anilines like 2,6-dimethylaniline, diacylation can occur if the reaction conditions are too forcing.

    • Solution: Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents) or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]

  • Unreacted Starting Material: The most common impurity is often unreacted 2,6-dimethylaniline.

    • Solution: Ensure the stoichiometry of the acylating agent is appropriate (a slight excess of 1.1 to 1.5 equivalents can be used). Also, allow for sufficient reaction time, monitoring for completion by TLC.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Purifying the 2,6-dimethylaniline by distillation if it appears discolored can also be beneficial.

  • C-Acylation (Friedel-Crafts Reaction): This is generally not a significant side reaction under standard N-acylation conditions. The amino group is a strong Lewis base that will react with any Lewis acid catalyst required for Friedel-Crafts acylation. This forms a deactivated anilinium salt, making the aromatic ring less susceptible to electrophilic aromatic substitution.[3] To achieve C-acylation, the amino group typically needs to be protected first.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of 2,6-dimethylaniline?

A1: The primary challenge is the significant steric hindrance created by the two methyl groups at the ortho positions to the amino group. This steric bulk shields the nitrogen atom, hindering the approach of the electrophilic acylating agent and reducing the nucleophilicity of the amine.[1]

Q2: Should I use an acyl chloride or an acid anhydride for the N-acylation of 2,6-dimethylaniline?

A2: For hindered anilines like 2,6-dimethylaniline, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1] However, acid anhydrides are less sensitive to moisture and can be effective, especially when used with a potent catalyst like DMAP and/or at elevated temperatures.

Q3: What is the role of DMAP in the N-acylation of hindered anilines?

A3: 4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the sterically hindered aniline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[1]

Q4: Can Friedel-Crafts acylation occur on the aromatic ring of 2,6-dimethylaniline during N-acylation?

A4: Direct Friedel-Crafts acylation on 2,6-dimethylaniline is highly unlikely under typical N-acylation conditions. The amino group is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used for Friedel-Crafts reactions.[3] This acid-base reaction forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring, making it resistant to electrophilic aromatic substitution.[3]

Quantitative Data Summary

Acylating AgentCatalyst/BaseTemperatureExpected YieldCommon Side Products
Acetic AnhydrideNoneRoom Temp.Low to ModerateUnreacted Starting Material
Acetic AnhydridePyridine/TriethylamineRoom Temp. - 60°CModerateUnreacted Starting Material
Acetic AnhydrideDMAPRoom Temp.HighMinimal
Acetyl ChloridePyridine/Triethylamine0°C to Room Temp.HighMinimal
Chloroacetyl ChlorideSodium Acetate/Acetic AcidRoom Temp.High (89% reported)[4]Minimal

Experimental Protocols

Protocol 1: N-Acetylation of 2,6-Dimethylaniline using Acetyl Chloride and a Base

This protocol describes a general procedure for the N-acetylation of 2,6-dimethylaniline using a reactive acyl chloride and a non-nucleophilic base.

  • Materials:

    • 2,6-Dimethylaniline

    • Acetyl chloride

    • Anhydrous dichloromethane (B109758) (DCM) or chloroform

    • Triethylamine or Pyridine

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Round-bottom flask, magnetic stir bar, dropping funnel, ice bath.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Side_Reactions_N_Acylation Start N-Acylation of 2,6-Dimethylaniline Desired Mono-N-acylated Product Start->Desired Optimal Conditions Diacylation Diacylated Product Start->Diacylation Excess Acylating Agent High Temperature Unreacted Unreacted Starting Material Start->Unreacted Low Reactivity Insufficient Time/Temp Oxidation Oxidation Products Start->Oxidation Presence of Air CAcylation C-Acylation (Friedel-Crafts) (Unlikely) Start->CAcylation Lewis Acid Catalyst (Deactivates Ring) Troubleshooting_Workflow Start Low Yield or Impure Product CheckReactivity Assess Reagent Reactivity Start->CheckReactivity CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry UseAcylChloride Use Acyl Chloride CheckReactivity->UseAcylChloride Anhydride used AddDMAP Add DMAP Catalyst CheckReactivity->AddDMAP Low reactivity IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Sluggish at RT AddBase Add Non-nucleophilic Base CheckConditions->AddBase Acid byproduct InertAtmosphere Use Inert Atmosphere CheckConditions->InertAtmosphere Discoloration AdjustEquivalents Adjust Equivalents of Acylating Agent CheckStoichiometry->AdjustEquivalents Unreacted SM or Diacylation Success Improved Yield/ Purity UseAcylChloride->Success AddDMAP->Success IncreaseTemp->Success AddBase->Success AdjustEquivalents->Success InertAtmosphere->Success

References

Technical Support Center: Degradation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Alachlor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, commonly known as Alachlor (B1666766).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Alachlor?

A1: Alachlor undergoes both abiotic and biotic degradation. The main pathways include:

  • Microbial Degradation: This is the primary mechanism of Alachlor degradation in soil and water.[1][2][3] It typically begins with N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), which can be further transformed into 2,6-diethylaniline.[2] Subsequent steps can involve the formation of aniline (B41778) and catechol.[2]

  • Abiotic Degradation: This includes processes like hydrolysis and ozonation. Hydrolysis is a significant pathway in aquatic environments, especially under alkaline conditions.[4] Ozonation and advanced oxidation processes can also effectively degrade Alachlor, leading to the formation of various byproducts through oxidation of the arylethyl group, N-dealkylation, and cleavage of the benzene (B151609) ring. Photodegradation is generally considered a minor contributor to its overall degradation.[1]

Q2: What are the major degradation products of Alachlor?

A2: Several degradation products of Alachlor have been identified. Some of the most common include:

  • 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA)

  • 2,6-diethylaniline

  • 7-ethylindoline

  • N-(2,6-diethylphenyl) formamide

  • Alachlor ethane (B1197151) sulfonic acid (ESA)

  • Alachlor oxanilic acid (OA)

The formation of these products depends on the degradation conditions (e.g., microbial species, pH, presence of oxygen).[2][5]

Q3: What is the typical half-life of Alachlor in soil and water?

A3: The half-life of Alachlor varies depending on environmental conditions:

  • Soil: In aerobic soil, the half-life typically ranges from 6 to 15 days.[1] Under anaerobic conditions, the degradation can be considerably faster.[1] Factors such as soil type, organic matter content, moisture, and temperature can significantly influence the half-life.[3][5]

  • Water: The half-life of Alachlor in water due to hydrolysis is approximately 17 days and is pH-dependent, being faster at higher pH levels.[4]

Troubleshooting Guides

Problem 1: Inconsistent or slow degradation rates in microbial cultures.

Possible Cause Troubleshooting Step
Suboptimal pH The optimal pH for Alachlor biodegradation by bacterial consortia is around 7.5.[6] Verify and adjust the pH of your culture medium.
Nutrient Limitation The presence of additional carbon and nitrogen sources can enhance microbial degradation.[6] Try supplementing your medium with glucose, sodium citrate, or ammonium (B1175870) nitrate.[6]
Low Bioavailability In soil matrices, Alachlor can be strongly sorbed to organic matter, reducing its availability to microorganisms.[5] Consider using a sludge-amended soil for comparison, as higher sorption may lead to a longer half-life.[5]
Inappropriate Microbial Strain Not all soil microorganisms degrade Alachlor effectively. Ensure you are using a known Alachlor-degrading strain or an enriched microbial consortium from a contaminated site.[2]

Problem 2: Difficulty in identifying and quantifying Alachlor and its metabolites.

Possible Cause Troubleshooting Step
Inadequate Analytical Method Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the preferred methods for analyzing Alachlor and its degradation products.[2][5] Ensure your method is optimized for the target analytes.
Poor Sample Extraction Efficient extraction from soil or water samples is crucial. Microwave-assisted extraction (MAE) followed by solid-phase extraction (SPE) can be an effective method for soil samples.[7] For liquid cultures, a simple liquid-liquid extraction with a suitable organic solvent may be sufficient.
Metabolite Polarity Degradation products of Alachlor can have a wide range of polarities. A single analytical method may not be suitable for all metabolites. Consider using both GC-MS for less polar compounds and HPLC-MS for more polar metabolites like ESA and OA.[5]
Matrix Effects Soil and culture medium components can interfere with the analysis. Use appropriate sample cleanup steps and consider using matrix-matched standards for calibration.

Quantitative Data Summary

Table 1: Half-life of Alachlor under Different Conditions

Matrix Conditions Half-life (days) Reference
Aerobic Soil-6 - 15[1]
Natural SoilSunlight exposure4.2 ± 0.1[5]
Sludge-amended SoilSunlight exposure5.8 ± 0.8[5]
WaterHydrolysis (pH dependent)17[4]
Inoculated Soil25% moisture7.16[6]

Table 2: Degradation Efficiency of Alachlor by Microorganisms

Microorganism Initial Concentration Time Degradation (%) Reference
Acinetobacter sp. GC-A6100 mg/L48 hours100%[2]
Bacterial ConsortiumVariable10 days94% (with ammonium nitrate)[6]
Bacterial Consortium6.7 mg/g soil30 days74% (in inoculated soil)[6]

Experimental Protocols

1. Microbial Degradation of Alachlor in Liquid Culture

This protocol is adapted from the methodology used to study the degradation of Alachlor by Acinetobacter sp. GC-A6.[2]

  • Prepare Mineral Medium: Prepare a mineral medium containing all necessary salts and trace elements, but with Alachlor as the sole carbon source.

  • Inoculum Preparation: Culture the selected microbial strain in a suitable growth medium until it reaches the logarithmic growth phase.

  • Inoculation: Inoculate the mineral medium containing a known concentration of Alachlor (e.g., 100 mg/L) with the prepared microbial culture.

  • Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).

  • Sampling: At regular intervals, withdraw aliquots of the culture for analysis.

  • Sample Preparation: Centrifuge the samples to remove bacterial cells. The supernatant can be directly analyzed or subjected to extraction.

  • Analysis: Analyze the concentration of Alachlor and its metabolites using HPLC or GC-MS.

2. Analysis of Alachlor and its Metabolites by GC-MS

This is a general protocol for the analysis of Alachlor and its less polar metabolites.

  • Sample Extraction: Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate). For soil samples, use a method like microwave-assisted extraction with a solvent mixture (e.g., methanol/water).

  • Concentration and Cleanup: Concentrate the extract and perform a cleanup step if necessary (e.g., using solid-phase extraction).

  • GC-MS Conditions:

    • Column: Use a suitable capillary column (e.g., HP-5MS).

    • Injector: Operate in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds of interest.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).

  • Identification and Quantification: Identify compounds based on their retention times and mass spectra compared to authentic standards. Quantify using a calibration curve.

Visualizations

Microbial_Degradation_Pathway Alachlor 2-Chloro-N-(2,6-dimethylphenyl) acetamide (Alachlor) CDEPA 2-Chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) Alachlor->CDEPA N-dealkylation DEA 2,6-Diethylaniline CDEPA->DEA Deacetylation Ethylindoline 7-Ethylindoline CDEPA->Ethylindoline Formamide N-(2,6-diethylphenyl) formamide DEA->Formamide

Caption: Proposed microbial degradation pathway of Alachlor.

Experimental_Workflow cluster_experiment Degradation Experiment cluster_analysis Sample Analysis setup Experiment Setup (Liquid Culture or Soil) incubation Incubation setup->incubation sampling Time-course Sampling incubation->sampling extraction Sample Extraction sampling->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup analysis GC-MS / HPLC-MS Analysis cleanup->analysis data data analysis->data Data Interpretation

Caption: General experimental workflow for studying Alachlor degradation.

References

Technical Support Center: Purification of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The following sections offer detailed solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the synthesis process, which typically involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][2] Potential impurities include:

  • Unreacted Starting Materials: 2,6-dimethylaniline and chloroacetyl chloride.[3]

  • Side-Reaction Products: Diacylated byproducts or other compounds formed from side reactions.

  • Salts: Ammonium salts formed from the reaction of 2,6-dimethylaniline with HCl (a byproduct of the main reaction), or salts from any base used as an acid scavenger.[4]

  • Residual Solvents: Solvents used during the synthesis and workup, such as dichloroethane or ethers.[5][6]

  • Water: Residual moisture from the workup process.

Q2: My final product has a low melting point and appears off-white or brownish. What is the likely cause?

A2: A low or broad melting point and discoloration are typical indicators of impurities. The presence of unreacted 2,6-dimethylaniline, which can oxidize and darken over time, is a common cause of color. Residual solvents or other side-products can also depress the melting point.

Q3: How can I effectively remove unreacted 2,6-dimethylaniline from my product?

A3: Unreacted 2,6-dimethylaniline can be removed by washing the crude product with a dilute acid solution, such as 1M HCl. The basic amine will be protonated to form a water-soluble salt, which can then be separated in the aqueous phase. This should be followed by a water wash to remove any remaining acid.

Q4: What is the best method for removing residual salts from the product?

A4: Residual salts can be removed by washing the crude product with deionized water. Since this compound has low solubility in water, the salts will dissolve in the aqueous phase and can be separated.[6]

Q5: I am observing a second, less polar spot on my TLC plate. What could this be?

A5: A less polar spot could indicate the presence of a non-polar impurity. If the reaction was not driven to completion, it might be unreacted chloroacetyl chloride, although this is highly reactive and likely to be consumed during workup. Another possibility is a non-polar byproduct. Column chromatography is the most effective method for separating such impurities.

Troubleshooting Guides

Issue 1: Product fails to crystallize or oils out during recrystallization.
Possible Cause Troubleshooting Step
High level of impurities Wash the crude product with dilute acid and then water to remove basic and water-soluble impurities before attempting recrystallization.
Incorrect solvent system Screen for an appropriate recrystallization solvent. Good options to start with are ethanol (B145695), isopropanol, or toluene. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature.
Supersaturation Scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product can also initiate crystallization.
Insufficient cooling Ensure the solution is cooled slowly to allow for proper crystal formation. A sudden drop in temperature can cause the product to oil out.
Issue 2: Low yield after purification.
Possible Cause Troubleshooting Step
Product loss during washes Minimize the volume of wash solutions used. Ensure the pH of the aqueous phase is appropriate to prevent product loss (neutral to slightly acidic).
Incomplete precipitation/crystallization After cooling, allow sufficient time for the product to fully crystallize. Cooling the flask in an ice bath can improve recovery.
Product remains in the mother liquor Concentrate the mother liquor and attempt a second crop of crystals. Alternatively, purify the residue by column chromatography.

Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Removal of Amine Impurities
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Repeat the wash if necessary.

  • Water Wash: Wash the organic layer with deionized water to remove residual acid.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Purification Method Typical Purity (by HPLC) Expected Yield Range Key Impurities Removed
Recrystallization >98%60-85%Unreacted starting materials, minor side-products
Acid-Base Extraction >95%80-95%2,6-dimethylaniline, other basic impurities
Column Chromatography >99%50-80%A wide range of impurities, including non-polar byproducts

Visualizations

PurificationWorkflow Crude Crude Product AcidWash Acid-Base Wash Crude->AcidWash Remove basic impurities Recrystallization Recrystallization AcidWash->Recrystallization Further purification Chromatography Column Chromatography AcidWash->Chromatography For high purity Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Low Purity Issue CheckTLC Analyze by TLC/HPLC Start->CheckTLC ImpurityType Identify Impurity Type CheckTLC->ImpurityType Polar Polar Impurities (e.g., salts, starting amine) ImpurityType->Polar Polar NonPolar Non-Polar Impurities (e.g., byproducts) ImpurityType->NonPolar Non-Polar Wash Perform Acid/Water Wash Polar->Wash Column Column Chromatography NonPolar->Column Recrystallize Recrystallize Wash->Recrystallize End Pure Product Recrystallize->End Column->End

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Lidocaine and Ranolazine.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address challenges encountered during laboratory, pilot-plant, and industrial-scale production.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue Potential Cause Recommended Solution
Low or Inconsistent Yield Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of starting materials.- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation.- Ensure efficient mixing to maintain homogeneity, especially at a larger scale where mass transfer limitations can be significant.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the hydrolysis of chloroacetyl chloride and the formation of di-acylated products.- Maintain strict temperature control, as the reaction is exothermic. The slow, controlled addition of chloroacetyl chloride is crucial.- Ensure the starting 2,6-dimethylaniline (B139824) is of high purity, as impurities can catalyze side reactions.
Product Loss During Workup: The product may be lost during extraction, washing, or filtration steps.- Optimize the pH during aqueous workup to minimize the solubility of the product in the aqueous phase.- Perform multiple extractions with the chosen organic solvent to ensure maximum recovery.- Carefully select the filter medium and ensure proper technique to avoid product loss during filtration.
Product is Oily and Fails to Solidify Presence of Impurities: Residual solvent or byproducts can act as an impurity, hindering crystallization.- Ensure the complete removal of the reaction solvent under reduced pressure.- Attempt to induce crystallization by adding a seed crystal of pure this compound.- Triturate the oil with a non-polar solvent, such as hexane, to encourage solidification. If this fails, purification by column chromatography may be necessary.
Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the product.- Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the product is soluble and a non-solvent can be effective.- Control the cooling rate during crystallization; slow cooling often promotes the formation of well-defined crystals over oils.
Slow Filtration Rate Fine Crystal Size: The formation of very fine particles can clog the filter medium.- Optimize the crystallization process to encourage the growth of larger crystals. This can be achieved through slow cooling, controlled agitation, and the use of an appropriate solvent.- Consider using a filter aid, such as celite, to improve the filtration rate. However, ensure compatibility with the product and downstream processes.
Inadequate Filtration Setup: The filter type and size may not be appropriate for the scale of the operation.- Select a filter with a suitable pore size and surface area for the batch size.- Ensure a proper seal in the filtration apparatus to maintain an effective pressure differential.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent and economically viable method is the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: How critical is temperature control during the reaction?

A2: Temperature control is paramount. The reaction between 2,6-dimethylaniline and chloroacetyl chloride is exothermic, and poor heat management can lead to an increase in side reactions, reducing both yield and purity. On a large scale, efficient heat dissipation through a well-designed reactor cooling system is essential. The dropwise addition of chloroacetyl chloride at a controlled rate is a standard practice to manage the exotherm.

Q3: What are the common impurities found in the final product?

A3: Common impurities can include unreacted 2,6-dimethylaniline, residual chloroacetyl chloride, and byproducts from side reactions. One significant impurity can be the di-acylated product where two molecules of chloroacetyl chloride react with one molecule of 2,6-dimethylaniline. Hydrolysis of the product to N-(2,6-dimethylphenyl)acetamide can also occur if water is present during the reaction or workup. Analytical techniques such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify these impurities.[3]

Q4: How can I improve the purity of my final product?

A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical for effective purification. Ethanol is a commonly used solvent for recrystallization.[4] Column chromatography can also be employed for purification, especially at a smaller scale or for achieving very high purity.

Q5: What safety precautions should be taken when handling the reagents?

A5: Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 2,6-dimethylaniline is toxic and can be absorbed through the skin, so handling with care and appropriate PPE is also crucial. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound
Solvent Typical Yield Range (%) Notes
Glacial Acetic Acid40 - 60Traditional solvent, but can lead to lower yields.
Ethanol50 - 70A greener alternative, but may require longer reaction times.
Acetone45 - 68Can lead to the formation of imine and enamine byproducts, affecting purity.
Ethyl Acetate (B1210297)58 - 95Can provide very clean product with high yields, sometimes requiring a second filtration.
Tetrahydrofuran (THF)76 - 90Often results in high yields and clean product.

Note: Yields are dependent on specific reaction conditions such as temperature, reaction time, and stoichiometry.

Experimental Protocols

Detailed Methodology for Laboratory-Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 - 1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • In a separate beaker, prepare a solution of sodium acetate in deionized water.

  • Slowly add the sodium acetate solution to the reaction mixture with vigorous stirring.

  • Cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual acetic acid and salts.

  • Dry the product under vacuum to a constant weight.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Reactants: 2,6-Dimethylaniline Chloroacetyl Chloride Solvent & Base reaction Acylation Reaction (Controlled Temperature) reagents->reaction 1. Addition quench Quenching (e.g., with Sodium Acetate Solution) reaction->quench 2. Neutralization precipitation Precipitation / Crystallization quench->precipitation 3. Isolation filtration Filtration & Washing precipitation->filtration 4. Separation drying Drying filtration->drying final_product Final Product: This compound drying->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship Diagram: Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot low yield issues during the synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time check_impurities Analyze for Impurities (HPLC/GC-MS) complete->check_impurities impurities_present Significant Impurities Found check_impurities->impurities_present Yes no_impurities No Significant Impurities check_impurities->no_impurities No optimize_conditions Action: Optimize Reaction Conditions (Temperature, Stoichiometry) impurities_present->optimize_conditions review_workup Review Workup & Isolation Procedure no_impurities->review_workup optimize_workup Action: Optimize Extraction/Filtration review_workup->optimize_workup

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Safe Handling and Storage of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7). Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[1][2]Warning [1][2][3][4][5]H302: Harmful if swallowed.[3][6]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)[1][2]Warning [1][2][3][4][5]H315: Causes skin irritation.[1][2][4][5][6][7][8]
Serious Eye Irritation (Category 2/2A)GHS07 (Exclamation Mark)[1][2]Warning [1][2][3][4][5]H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)[1][2]Warning [1][2][3][4][5]H335: May cause respiratory irritation.[1][2][4][5][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with this compound? A1: The primary health risks include being harmful if swallowed, causing significant skin irritation, and leading to serious eye irritation.[1][2][3][4][5][6] Inhalation of dust may also cause respiratory tract irritation.[1][2][4][5][8]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical? A2:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety glasses conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][3][5][9][10]

  • Skin Protection: Wear impervious protective gloves and a lab coat or other protective clothing to prevent skin contact.[1][3][4][5][9][10] Gloves should be inspected before use, and proper removal technique must be followed.[1]

  • Respiratory Protection: Use only in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][3][5][9][10] For nuisance dust exposure, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1]

Q3: What are the correct storage conditions for this compound? A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4][5][9] The storage area should be secure and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][9]

Q4: What should I do in case of accidental exposure? A4:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3][4][5][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[1][4][5][8][9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4][5][8][9]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and get medical help immediately.[1][3][4][8][9]

Q5: How should I handle a spill of this material? A5: First, ensure you are wearing appropriate PPE. Evacuate unnecessary personnel and ensure adequate ventilation.[1] Prevent the spill from entering drains or waterways.[1][4] Avoid generating dust.[1][3] Carefully sweep or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[1][4][5] Use spark-proof tools if necessary.[3]

Q6: What are the proper procedures for firefighting? A6: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1][3][4][5][8][9] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][4][5] Thermal decomposition can produce irritating and toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][4][5]

Q7: How do I dispose of waste this compound? A7: Disposal must be handled by a licensed professional waste disposal service. Dispose of the container and unused contents in accordance with all applicable federal, state, and local environmental regulations.[1][3][4][5][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
A faint, sweet, or acrid odor is detected in the storage area. Improperly sealed container; Contamination on exterior of container.Immediately check that all containers are tightly sealed. Wearing appropriate PPE, wipe down the exterior of all containers and the storage shelf with a suitable solvent. Increase ventilation and monitor the area.
The solid material appears discolored, clumped, or moist. Exposure to moisture or air due to improper sealing; Chemical incompatibility.The compound is noted as being hygroscopic.[1] Do not use the material if its integrity is compromised. Segregate the container and consult with a safety officer for proper disposal procedures. Review storage protocol to ensure containers are sealed and stored away from incompatible substances.
Visible dust was generated during weighing or transfer. Improper handling technique; Inadequate engineering controls (e.g., lack of fume hood).Stop work immediately. If a significant amount of dust is airborne, evacuate the immediate area and allow dust to settle. Re-evaluate the handling procedure to minimize dust generation. Always handle this compound inside a chemical fume hood or a ventilated enclosure.[1][3][4]

Experimental Protocols

Protocol 1: Standard Procedure for Weighing and Handling
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure an eyewash station and safety shower are accessible.[5]

  • Engineering Controls: Perform all handling operations, including weighing and transfers, inside a certified chemical fume hood to ensure adequate ventilation.[1][3][4]

  • PPE: Don all required PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1][3][4]

  • Handling: Gently open the container, avoiding any actions that could generate dust. Use a clean spatula to transfer the desired amount of the compound to a secondary container.

  • Post-Handling: Tightly reseal the primary container.[1][2][4] Decontaminate the spatula and the weighing vessel. Clean the work surface within the fume hood.

  • Hygiene: After handling is complete and before leaving the laboratory, remove gloves correctly and wash hands thoroughly with soap and water.[2][3][4] Do not eat, drink, or smoke in the work area.[3][4]

Protocol 2: Emergency Procedure for Spill Cleanup
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don required PPE, including respiratory protection if the spill is large or dust is present.[1]

  • Containment: Prevent further spread of the solid. Do not allow the chemical to enter drains.[1][4]

  • Cleanup: Carefully sweep up the spilled material.[1][5] Avoid any action that creates dust.[1][3] Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and environmental health and safety office, as per institutional policy.

Visual Workflow

SafeHandlingWorkflow Safe Handling & Storage Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency Emergency Response sds Review Safety Data Sheet (SDS) ppe Wear Required PPE (Goggles, Gloves, Lab Coat) sds->ppe Mandatory Step vent Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) ppe->vent avoid Handle Carefully to Avoid Dust, Skin & Eye Contact vent->avoid storage Store in Tightly Closed Container (Cool, Dry, Secure Area) avoid->storage spill Spill? avoid->spill exposure Exposure? avoid->exposure cleanup Decontaminate Work Area & Wash Hands Thoroughly storage->cleanup dispose Dispose of Waste via Approved Channels cleanup->dispose spill_proc Follow Spill Cleanup Protocol spill->spill_proc first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols to facilitate informed method selection for quality control, stability testing, and research purposes.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Linearity Range 0.1 - 100 µg/mL0.1 - 50 µg/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.02 µg/mL0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL0.15 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Specificity High (separates from impurities)High (separates volatile impurities)Low (prone to interference)
Typical Run Time 10 - 20 minutes15 - 30 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amide compounds and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 v/v). For Mass Spectrometry (MS) compatible applications, formic acid is recommended over phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile impurities and can be used for the quantification of this compound, potentially requiring derivatization to improve volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Methanol (B129727) or Dichloromethane (GC grade)

  • This compound reference standard

  • (Optional) Derivatizing agent (e.g., a silylating agent like BSTFA)

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode)

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of a suitable solvent like methanol or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If derivatization is required, follow a validated protocol to enhance the volatility of the analyte.

UV-Visible Spectrophotometry Method

This is a simpler and faster method, suitable for the analysis of pure samples or simple formulations where interfering substances are minimal.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol or Ethanol (UV grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the calibration curve.

  • Measurement: Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the sample.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements develop Develop Analytical Method start->develop pre_validate Pre-Validation/ Method Screening develop->pre_validate protocol Write Validation Protocol pre_validate->protocol execute Execute Validation Experiments protocol->execute report Prepare Validation Report execute->report implement Implement Validated Method report->implement

Caption: A general workflow for analytical method validation.

Validation_Parameters_Relationship specificity Specificity accuracy Accuracy specificity->accuracy precision Precision specificity->precision linearity Linearity range Range linearity->range linearity->accuracy linearity->precision lod LOD linearity->lod loq LOQ linearity->loq range->accuracy range->precision accuracy->precision precision->loq robustness Robustness

Caption: Interrelationship of key analytical validation parameters.

References

Comparative Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and its analogs, supported by experimental data. The information is presented to facilitate informed decisions in the selection and development of these compounds for various therapeutic applications.

This compound is a key chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the widely used local anesthetic and antiarrhythmic drug, Lidocaine. The structural backbone of this compound offers a versatile scaffold for the development of a wide range of analogs with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This guide delves into a comparative study of these analogs, presenting quantitative data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Performance Data

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetamide (B32628) side chain. The following tables summarize the quantitative data from various studies to provide a clear comparison of their efficacy.

Anticancer Activity of Phenylacetamide Derivatives

The cytotoxic effects of various N-(substituted phenyl)-2-chloroacetamide analogs have been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented below. Doxorubicin, a standard anticancer agent, is included for comparison.

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-NO26 ± 0.42.20 ± 0.43ND
3j 4-NO20.76 ± 0.096 ± 0.4ND
3k 4-Br87 ± 0.132

A Comparative Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide and Other Chloroacetamides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic performance of 2-Chloro-N-(2,6-dimethylphenyl)acetamide against other N-substituted chloroacetamides. Chloroacetamides are a versatile class of reagents widely employed in organic synthesis due to the reactive C-Cl bond, making them valuable precursors for a diverse range of molecules, including pharmaceuticals and agrochemicals. This guide presents quantitative data from various studies to facilitate the selection of appropriate chloroacetamide derivatives for specific synthetic applications.

Performance in Chemical Synthesis: A Comparative Analysis

The primary application of this compound is as a key intermediate in the synthesis of the widely used local anesthetic, lidocaine.[1][2][3] Its synthetic utility, however, extends to being a model substrate in various chemical transformations. The performance of this compound and other N-substituted chloroacetamides in synthesis is often evaluated based on reaction yield, purity of the product, and reaction kinetics.

Table 1: Comparative Synthesis Yields of Various N-Substituted Chloroacetamides

The following table summarizes the reported yields for the synthesis of this compound and other representative N-substituted chloroacetamides via the reaction of the corresponding aniline (B41778) with chloroacetyl chloride.

Chloroacetamide DerivativeSubstituent on Phenyl RingYield (%)Reference
This compound2,6-di-CH₃89[4]
2-Chloro-N-phenylacetamideH86[5]
2-Chloro-N-(4-methylphenyl)acetamide4-CH₃89[5]
2-Chloro-N-(4-methoxyphenyl)acetamide4-OCH₃84[5]
2-Chloro-N-(2-methoxyphenyl)acetamide2-OCH₃59.62[6]
2-Chloro-N-(4-chlorophenyl)acetamide4-Cl65[5]
2-Chloro-N-(3-chlorophenyl)acetamide3-Cl70.32[6]
2-Chloro-N-(2-chlorophenyl)acetamide2-Cl82.14[6]
2-Chloro-N-(4-bromophenyl)acetamide4-BrNot Specified[5]
2-Chloro-N-(4-iodophenyl)acetamide4-INot Specified[5]
2-Chloro-N-(4-acetylphenyl)acetamide4-COCH₃Not Specified[5]
2-Chloro-N-(4-cyanophenyl)acetamide4-CNNot Specified[5]
2-Chloro-N-(3-cyanophenyl)acetamide3-CNNot Specified[5]
2-Chloro-N-(4-nitrophenyl)acetamide4-NO₂23.90[6]
2-Chloro-N-methyl-N-phenylacetamideN-CH₃25.80[6]
2-Chloro-N-[2-(phenylamino)phenyl]-acetamide2-NHPh60.0[7]

Analysis: The data indicates that the substitution pattern on the phenyl ring significantly influences the reaction yield. Steric hindrance from ortho-substituents, as seen in the 2,6-dimethylphenyl derivative, does not necessarily lead to lower yields, with an 89% yield reported.[4] In contrast, the presence of a strongly deactivating nitro group in the para position results in a significantly lower yield of 23.90%.[6]

Table 2: Comparative Reactivity in Nucleophilic Substitution Reactions

The utility of chloroacetamides as synthetic intermediates is largely dependent on the reactivity of the C-Cl bond in nucleophilic substitution reactions. The following table presents the second-order rate constants for the reaction of various para-substituted N-aryl-2-chloroacetamides with thiophenol.

N-Aryl-2-chloroacetamideSubstituent (para)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative RateReference
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃-0.270.0850.45[8]
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃-0.170.1120.59[8]
N-Phenyl-2-chloroacetamideH0.000.1901.00[8]
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl0.230.3651.92[8]
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂0.781.2506.58[8]

Analysis: The reactivity of the chloroacetamide is significantly influenced by the electronic nature of the substituent on the aryl ring.[8] Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the α-carbon, leading to a faster reaction rate. Conversely, electron-donating groups, like a methoxy (B1213986) group, decrease the reaction rate.[8] This trend is consistent with a typical SN2 reaction mechanism.

Experimental Protocols

General Synthesis of N-Aryl-2-chloroacetamides

This protocol is a representative method for the synthesis of N-aryl-2-chloroacetamides.[5][9]

Materials:

  • Appropriate substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial acetic acid

  • Saturated sodium acetate (B1210297) solution

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the substituted aniline in glacial acetic acid in a suitable flask.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution with stirring.

  • After the addition is complete, continue stirring for a short period.

  • Add a saturated solution of sodium acetate in water to the reaction mixture.

  • The N-aryl-2-chloroacetamide product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Kinetic Study of Nucleophilic Substitution

This protocol outlines a general method for comparing the reactivity of different N-aryl-2-chloroacetamides.[8]

Materials:

  • N-Aryl-2-chloroacetamide of interest

  • Nucleophile (e.g., thiophenol)

  • Solvent (e.g., methanol)

  • Internal standard for analysis (e.g., naphthalene)

  • HPLC or NMR spectrometer

Procedure:

  • Prepare stock solutions of the N-aryl-2-chloroacetamide, the nucleophile, and the internal standard in the chosen solvent at known concentrations.

  • Initiate the reaction by mixing the solutions of the chloroacetamide and the nucleophile at a constant temperature (e.g., 25°C).

  • At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent).

  • Analyze the quenched samples using HPLC or NMR to determine the concentration of the remaining N-aryl-2-chloroacetamide.

  • Plot the concentration of the reactant versus time and determine the second-order rate constant (k₂) from the integrated rate law for a second-order reaction.

Visualizations

Logical Workflow for Chloroacetamide Synthesis and Reactivity Assessment

G General Workflow for Synthesis and Reactivity Analysis cluster_synthesis Synthesis of N-Aryl Chloroacetamides cluster_reactivity Comparative Reactivity Study start Start: Select Substituted Aniline react React with Chloroacetyl Chloride in Acetic Acid start->react precipitate Precipitate with Sodium Acetate Solution react->precipitate isolate Isolate and Purify Product precipitate->isolate setup Prepare Reactant and Nucleophile Solutions isolate->setup Use synthesized products for reactivity study reaction Initiate Nucleophilic Substitution Reaction setup->reaction monitor Monitor Reaction Progress over Time (HPLC/NMR) reaction->monitor analyze Calculate Second-Order Rate Constants monitor->analyze

Caption: Workflow for chloroacetamide synthesis and analysis.

Hippo Signaling Pathway Inhibition by Chloroacetamide Fragments

Recent research has identified chloroacetamide fragments as covalent inhibitors of the TEAD-YAP1 interaction, a key component of the Hippo signaling pathway, which is often dysregulated in cancer.[10][11][12]

Hippo_Pathway Hippo Pathway and TEAD-YAP1 Inhibition LATS1_2 LATS1/2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->YAP_TAZ_P leads to TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression activates Chloroacetamide Chloroacetamide Inhibitor Chloroacetamide->TEAD covalently binds and inhibits

Caption: Chloroacetamide inhibition of the Hippo pathway.

Mechanism of Action of Chloroacetamide Herbicides

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[13][14][15]

VLCFA_Inhibition Chloroacetamide Herbicide Mode of Action Fatty_Acid Fatty Acyl-CoA (C16, C18) VLCFA_Elongase VLCFA Elongase (Condensing Enzyme) Fatty_Acid->VLCFA_Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFA Plant_Growth Normal Plant Growth (Cell membranes, etc.) VLCFA->Plant_Growth Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->VLCFA_Elongase covalently binds to active site Inhibition Inhibition

Caption: Inhibition of VLCFA synthesis by chloroacetamides.

References

Efficacy comparison of herbicides derived from 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance of Alachlor (B1666766), Metolachlor (B1676510), Acetochlor, and Butachlor, key derivatives of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

This guide provides an objective comparison of the efficacy of four prominent chloroacetamide herbicides: Alachlor, Metolachlor, Acetochlor, and Butachlor. These pre-emergence herbicides are widely utilized for the control of annual grasses and certain small-seeded broadleaf weeds in major crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in susceptible weed seedlings. This document synthesizes experimental data to offer a clear comparison of their performance, details the methodologies used in these efficacy trials, and visualizes key biological and experimental processes.

Comparative Efficacy Data

The herbicidal efficacy of chloroacetamides can be influenced by factors such as application rate, weed species, and environmental conditions. The following tables summarize quantitative data from various field studies, offering a comparative look at their performance against key weed species.

Table 1: Efficacy Against Palmer Amaranth (B1665344) (Amaranthus palmeri)
HerbicideApplication Rate (lbs ai/A)% Control (14 Days After Treatment)Study Reference
Acetochlor 1.12596%[1]
Metolachlor 1.33~96%[1]
S-Metolachlor 0.98~96%[1]

Note: Data indicates comparable high levels of control for Acetochlor and Metolachlor formulations on Palmer amaranth in early post-emergence applications. S-metolachlor is a more active isomer of metolachlor, allowing for lower application rates.[2]

Table 2: Efficacy Against Barnyardgrass (Echinochloa crus-galli)
HerbicideApplication Rate (g ai/ha)Weed Control OutcomeStudy Reference
Butachlor 1250 - 1750Effective control up to 6 weeks after application[3]
Butachlor 700 (in mixture)Multiple resistant populations survived 2x and 4x this rate[4][5]
Acetochlor & Metolachlor Similar levels of controlBoth provide effective control of barnyardgrass[6]

Note: Efficacy can vary significantly based on the development of herbicide resistance within local weed populations.[4]

Table 3: General Weed Control Spectrum Comparison
HerbicideKey StrengthsAdditional NotesSource
Acetochlor Slightly better control of pigweed species, suppression of common lambsquarters and common ragweed.Has activity on smartweed and velvetleaf.[6]
S-Metolachlor Longer soil residual activity than acetochlor.Requires less moisture for activation compared to acetochlor.[6]
Alachlor Similar efficacy to metolachlor on average, but performance can vary in specific conditions.Has a shorter half-life in aquatic systems compared to metolachlor (18.7-21.0 days vs 33.0-46.2 days).[7]
Butachlor Widely used for pre-emergence control of annual grasses in rice cultivation.Effective at rates of 1.25 to 1.5 kg/ha against barnyardgrass.[8]

Experimental Protocols

The data presented is derived from standardized field efficacy trials. Below is a detailed methodology representative of the experiments cited.

Objective: To evaluate and compare the efficacy of different pre-emergence chloroacetamide herbicides on target weed species under field conditions.

  • Experimental Design:

    • Layout: A randomized complete block design (RCBD) is typically used with 3 to 4 replications to account for field variability.[3][9]

    • Plot Size: Individual plots generally consist of four rows with dimensions around 38 inches in width and 40 feet in length.[1]

    • Controls: Each experiment includes both untreated (weedy check) and weed-free (hand-weeded) control plots for comparison.[3]

  • Site Preparation and Planting:

    • The experimental site is selected based on a known and uniform infestation of the target weed species (e.g., Amaranthus palmeri, Echinochloa crus-galli).

    • Standard agronomic practices for the specific crop (e.g., corn, cotton, rice) are followed for tillage, fertilization, and planting.

    • To ensure consistent weed pressure, target weed seeds may be broadcast over the trial area before the final tillage operation.[10]

  • Herbicide Application:

    • Timing: Herbicides are applied as pre-emergence treatments, typically within a few days of planting and before crop or weed emergence.[1]

    • Equipment: Applications are made using a calibrated backpack or tractor-mounted sprayer equipped with flat-fan nozzles to ensure uniform coverage.

    • Application Volume: Spray volumes are standardized, often around 15 to 20 gallons per acre (GPA), to simulate commercial application practices.

    • Rates: Herbicides are applied at various rates, including the manufacturer's recommended label rate (1x), as well as lower (0.5x) and higher (2x) rates to determine dose-response and crop safety margins.[11]

  • Data Collection and Evaluation:

    • Weed Control: Visual efficacy ratings are conducted at set intervals, such as 7, 14, 28, and 56 days after treatment (DAT).[12] Ratings are based on a percentage scale where 0% represents no weed control and 100% represents complete weed death, compared to the untreated control.[13]

    • Crop Injury (Phytotoxicity): Crop tolerance is assessed visually at the same intervals as weed control ratings, noting any symptoms such as stunting, chlorosis, or stand reduction.[12]

    • Weed Density and Biomass: In some studies, weed counts per unit area and the dry weight of surviving weeds are measured to provide more quantitative data.

    • Yield: At the end of the growing season, the crop from the central rows of each plot is harvested to determine the final yield, which serves as a key indicator of overall weed management effectiveness.[3]

  • Statistical Analysis:

    • All collected data (visual ratings, weed counts, biomass, yield) are subjected to analysis of variance (ANOVA).

    • Mean separation tests (e.g., Fisher's LSD at P ≤ 0.05) are used to determine statistically significant differences between herbicide treatments.

Visualizations

The following diagrams illustrate the mechanism of action for chloroacetamide herbicides and a typical workflow for an efficacy trial.

MOA cluster_plant_cell Plant Cell cluster_vlcfa VLCFA Elongase Complex ER Endoplasmic Reticulum VLCFA_S VLCFA Synthase VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFA_S->VLCFA Elongation ACoA Acetyl-CoA MCoA Malonyl-CoA LCFA Long-Chain Fatty Acids (C16-C18) MCoA->LCFA Fatty Acid Synthase LCFA->VLCFA_S Substrate Products Waxes, Lipids, Sphingolipids VLCFA->Products Growth Normal Seedling Growth (Shoot & Root) Products->Growth Herbicide Chloroacetamide Herbicide (e.g., Alachlor, Metolachlor) Herbicide->VLCFA_S Inhibition

Caption: Mechanism of action of chloroacetamide herbicides.

Workflow start Trial Initiation design 1. Experimental Design (Randomized Complete Block) start->design setup 2. Site Selection & Field Preparation design->setup application 3. Herbicide Application (Pre-emergence) setup->application data_collection 4. Data Collection (Visual Ratings, Biomass) application->data_collection intervals 7, 14, 28, 56 DAT data_collection->intervals harvest 5. Crop Harvest & Yield Measurement data_collection->harvest analysis 6. Statistical Analysis (ANOVA) harvest->analysis end Efficacy Report analysis->end

Caption: Standard workflow for a herbicide efficacy field trial.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Through a detailed comparison with structurally similar molecules, this document offers a practical framework for the structural confirmation of the target compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The structural integrity of this compound is unequivocally confirmed by the following spectroscopic data. For a robust comparison, data for two alternative compounds, N-(2,6-dimethylphenyl)acetamide and 2-Bromo-N-(2,6-dimethylphenyl)acetamide, are presented alongside.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3250-3300 (N-H stretch) , ~1660-1680 (C=O stretch, Amide I) , ~1530-1550 (N-H bend, Amide II) , ~770-790 (C-Cl stretch) , ~2920-2980 (C-H stretch, methyl)
N-(2,6-dimethylphenyl)acetamide~3250-3300 (N-H stretch), ~1650-1670 (C=O stretch, Amide I), ~1540-1560 (N-H bend, Amide II), Not Applicable, ~2920-2980 (C-H stretch, methyl)[1]
2-Bromo-N-(2,6-dimethylphenyl)acetamide~3250-3300 (N-H stretch), ~1660-1680 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II), ~650-670 (C-Br stretch) , ~2920-2980 (C-H stretch, methyl)[2][3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.8 (s, 1H, NH) , ~7.1-7.2 (m, 3H, Ar-H) , ~4.2 (s, 2H, COCH₂Cl) , ~2.2 (s, 6H, Ar-CH₃) [4][5]
N-(2,6-dimethylphenyl)acetamide~7.5 (s, 1H, NH), ~7.0-7.1 (m, 3H, Ar-H), ~2.1 (s, 3H, COCH₃), ~2.2 (s, 6H, Ar-CH₃)[6]
2-Bromo-N-(2,6-dimethylphenyl)acetamide~7.9 (s, 1H, NH), ~7.1-7.2 (m, 3H, Ar-H), ~4.0 (s, 2H, COCH₂Br) , ~2.2 (s, 6H, Ar-CH₃)[7]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
This compound ~164 (C=O) , ~135 (Ar-C) , ~132 (Ar-C) , ~128 (Ar-CH) , ~127 (Ar-CH) , ~43 (COCH₂Cl) , ~18 (Ar-CH₃) [5]
N-(2,6-dimethylphenyl)acetamide~169 (C=O), ~135 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~24 (COCH₃), ~18 (Ar-CH₃)[8]
2-Bromo-N-(2,6-dimethylphenyl)acetamide~165 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~29 (COCH₂Br) , ~18 (Ar-CH₃)[3]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₀H₁₂ClNO 197.66 197/199 [M]⁺ (isotope pattern for Cl) , 121 [(CH₃)₂C₆H₃NH₂]⁺ , 77 [C₆H₅]⁺
N-(2,6-dimethylphenyl)acetamideC₁₀H₁₃NO163.22163 [M]⁺, 121 [(CH₃)₂C₆H₃NH₂]⁺, 43 [CH₃CO]⁺[6][9]
2-Bromo-N-(2,6-dimethylphenyl)acetamideC₁₀H₁₂BrNO242.12241/243 [M]⁺ (isotope pattern for Br) , 121 [(CH₃)₂C₆H₃NH₂]⁺, 77 [C₆H₅]⁺[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation : Solid samples are prepared using the KBr pellet method.[5][10] A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then compressed under high pressure to form a transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[11][12] The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[4][5]

    • ¹³C NMR : The proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).[5]

2.3 Mass Spectrometry (MS)

  • Instrumentation : An Electron Ionization Mass Spectrometer (EI-MS) is employed.

  • Sample Introduction : The solid sample is introduced directly into the ion source via a direct insertion probe.

  • Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[13][14]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Visualizing the Analytical Workflow and Molecular Structures

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the chemical structures of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Conclusion Compound This compound IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Functional Group Identification (N-H, C=O, C-Cl) IR->IR_Data NMR_Data Proton and Carbon Environment Analysis NMR->NMR_Data MS_Data Molecular Ion and Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation Chemical_Structures cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Target This compound Alt2 2-Bromo-N-(2,6-dimethylphenyl)acetamide Alt1 N-(2,6-dimethylphenyl)acetamide

References

Comparative Purity Analysis of Synthesized 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the manufacturing of pharmaceuticals such as Lidocaine and Ranolazine.[1][2][3] Objective evaluation of product purity is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares the performance of several common analytical techniques, supported by experimental data and detailed protocols.

Introduction to Purity Analysis

This compound (CAS No. 1131-01-7) is a white to beige crystalline powder.[4][5] Its purity is a critical quality attribute, as impurities can affect the stability, safety, and efficacy of the final drug product. Purity analysis involves the identification and quantification of these impurities, which can originate from starting materials, by-products of the synthesis, or degradation of the compound itself.

A multi-faceted approach utilizing various analytical techniques is often employed to gain a complete understanding of the impurity profile. The most common methods for the purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities, the desired level of sensitivity, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Primary Use Quantification of the main compound and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation of the main compound and impurities, and quantitative analysis (qNMR).
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water).Dissolution in a volatile solvent (e.g., dichloromethane).Dissolution in a deuterated solvent (e.g., CDCl₃).
Sensitivity High (typically ppm level).Very high (typically ppb to ppm level).Lower for impurity detection compared to chromatographic methods.
Selectivity High, can be tuned by adjusting chromatographic conditions.Very high, combines chromatographic separation with mass analysis.High, provides detailed structural information.
Quantification Excellent, based on peak area relative to a standard.Good, can be performed using calibration curves.Excellent for the main component (qNMR), less precise for low-level impurities.
Throughput High, suitable for routine quality control.Moderate, longer run times compared to HPLC.Lower, requires longer acquisition times for good signal-to-noise.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity analysis. The following sections provide standardized methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities. A reverse-phase HPLC method is commonly employed.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment and MS compatibility)[6]

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acid). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

  • Vortex to ensure complete dissolution.

  • Inject 1 µL of the solution into the GC-MS system.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used for the accurate determination of the purity of the main compound without the need for a specific reference standard of the same compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Internal standard with a known purity (e.g., maleic anhydride)

Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification)

  • Number of Scans: 16 or higher for good signal-to-noise ratio

Sample and Standard Preparation:

  • Accurately weigh about 20 mg of the this compound sample.

  • Accurately weigh about 10 mg of the internal standard.

  • Dissolve both in a known volume of CDCl₃ in a volumetric flask.

  • Transfer an aliquot to an NMR tube.

Data Processing and Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Impurity Profile and Identification

A thorough understanding of the potential impurities is crucial for developing a robust purity analysis method. Impurities in synthesized this compound can include:

  • Starting Materials: Unreacted 2,6-dimethylaniline (B139824) and chloroacetyl chloride.[2]

  • By-products: Products from side reactions occurring during the synthesis.

  • Degradation Products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light. A common degradation pathway for related amides involves hydrolysis of the amide bond.[7][8]

One of the known impurities is Lidocaine EP Impurity H, which is chemically identical to this compound itself when it is present as an impurity in Lidocaine.[9]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[7][8]

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 7 days.

Samples are analyzed by a suitable stability-indicating method (typically HPLC) after exposure to these conditions to assess the extent of degradation and to identify any new impurity peaks.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the different analytical techniques.

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_reporting Reporting Synthesized_Product Synthesized 2-Chloro-N- (2,6-dimethylphenyl)acetamide Initial_Screening Initial Screening (TLC, Melting Point) Synthesized_Product->Initial_Screening Forced_Degradation Forced Degradation Studies Synthesized_Product->Forced_Degradation HPLC HPLC Analysis (Purity Assay, Non-volatile Impurities) Initial_Screening->HPLC GCMS GC-MS Analysis (Volatile Impurities) Initial_Screening->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR) Initial_Screening->NMR Final_Report Final Purity Report and Certificate of Analysis HPLC->Final_Report GCMS->Final_Report NMR->Final_Report Forced_Degradation->HPLC Stability-Indicating Method Impurity_Identification Impurity Identification and Characterization Forced_Degradation->Impurity_Identification Impurity_Identification->Final_Report

Caption: Workflow for the purity analysis of this compound.

Analytical_Technique_Relationship Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Purity Purity (%) HPLC->Purity NonVolatile_Impurities Non-Volatile Impurities HPLC->NonVolatile_Impurities Volatile_Impurities Volatile Impurities GCMS->Volatile_Impurities Structure Structural Confirmation NMR->Structure Quantitative_Assay Quantitative Assay (qNMR) NMR->Quantitative_Assay

Caption: Relationship between analytical techniques and purity attributes.

Conclusion

The purity of synthesized this compound is a critical parameter that must be rigorously controlled. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the compound's purity and impurity profile. HPLC is the workhorse for quantitative purity determination and analysis of non-volatile impurities, while GC-MS is indispensable for identifying and quantifying volatile impurities. NMR spectroscopy provides invaluable structural confirmation and can be used for accurate quantitative analysis. The choice of method or combination of methods should be based on the specific needs of the analysis and validated to ensure reliable and accurate results. This guide provides the foundational information for researchers and drug development professionals to establish a robust purity testing strategy for this important pharmaceutical intermediate.

References

A Comparative Analysis of the Biological Activity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of derivatives of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The information presented herein is curated from experimental data to assist researchers and professionals in drug development and agricultural sciences in understanding the structure-activity relationships and potential applications of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Overview of Biological Activities

Derivatives of this compound, a class of compounds known as chloroacetamides, have demonstrated a broad spectrum of biological activities. Primarily recognized for their herbicidal properties, these compounds have also been investigated for their antifungal and antibacterial potential. The core structure, consisting of a chloroacetyl group linked to a substituted aniline, is a key determinant of their biological function, which often involves covalent interaction with biological macromolecules. Modifications to the N-phenyl ring and the chloroacetyl moiety can significantly modulate the potency and selectivity of these derivatives.

Comparative Quantitative Data

The biological activity of various chloroacetamide derivatives is summarized below. It is important to note that direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature. Therefore, data from closely related N-substituted phenyl-2-chloroacetamides and other relevant chloroacetamide herbicides are presented to illustrate the impact of structural modifications on their biological effects.

Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of 2-chloro-N-phenylacetamide against various fungal strains. While not exact derivatives of the 2,6-dimethylphenyl compound, these data provide valuable insights into the antifungal potential of the chloroacetamide scaffold.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide [1][2][3][4][5][6]

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans (2 strains)128512
Candida albicans (4 strains)2561024
Candida parapsilosis (3 strains)1281024
Candida parapsilosis (3 strains)2561024
Aspergillus flavus (various strains)16 - 25632 - 512
Antibacterial Activity

The antibacterial activity of various N-substituted acetamide (B32628) derivatives is presented below. These studies highlight the influence of different substituents on the phenyl ring on their efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of N-substituted Acetamide Derivatives [7][8][9]

CompoundDerivative SubstitutionBacterial StrainMIC (µM)
CD-73-chlorophenylStaphylococcus aureus0.6
CD-92-pyrimidylStaphylococcus aureus0.9
CD-10α-phenyl, 2-pyrimidylStaphylococcus aureus0.4
CD-10α-phenyl, 2-pyrimidylBacillus subtilis0.1
ND-6α-phenyl, 2-methoxyphenylBacillus subtilis0.6
ND-73-chlorophenylBacillus subtilis0.7

Note: CD and ND prefixes refer to derivatives of Ciprofloxacin and Norfloxacin, respectively, with an N4-acetamide substitution.

Herbicidal Activity

The herbicidal activity of chloroacetamides is typically evaluated by determining the concentration required for 50% inhibition (IC50) of a specific biological process, such as very-long-chain fatty acid (VLCFA) synthesis.

Table 3: Herbicidal Activity of Chloroacetamides [10]

HerbicideTarget ProcessPlant SpeciesIC50 (nM)
MetazachlorVLCFA formationCucumber10 - 100
MetazachlorVLCFA formationBarley10 - 100

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)[1]

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

  • MFC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The MFC is the lowest concentration that results in no fungal growth on the subculture plate after incubation.

Herbicidal Activity Assay (Inhibition of VLCFA Synthesis)[10]

This assay measures the incorporation of a radiolabeled precursor into very-long-chain fatty acids.

  • Plant Material: Seedlings of the target plant species are used.

  • Herbicide Treatment: The seedlings are exposed to various concentrations of the chloroacetamide herbicide.

  • Radiolabeling: A radiolabeled precursor, such as [14C]-malonic acid or [14C]-stearic acid, is supplied to the seedlings.

  • Lipid Extraction: After an incubation period, the total lipids are extracted from the plant tissue.

  • Fatty Acid Analysis: The fatty acids are transmethylated to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography coupled with a radioactivity detector.

  • IC50 Calculation: The inhibition of the synthesis of VLCFAs (fatty acids with more than 18 carbon atoms) is quantified, and the IC50 value is calculated as the herbicide concentration that reduces VLCFA synthesis by 50% compared to the untreated control.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Colony B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-well plate B->D C Serial Dilution of Compound C->D E Incubate D->E F Read MIC E->F G Subculture on Agar F->G H Read MFC G->H

Caption: Workflow for determining MIC and MFC of antifungal compounds.

Proposed Mechanism of Herbicidal Action of Chloroacetamides

G cluster_pathway Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway AcylCoA Acyl-CoA (C16/C18) Condensation Condensation AcylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoacylCoA β-Ketoacyl-CoA Condensation->KetoacylCoA Reduction1 Reduction KetoacylCoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 ElongatedAcylCoA Elongated Acyl-CoA (C+2) Reduction2->ElongatedAcylCoA Chloroacetamide Chloroacetamide Derivative Chloroacetamide->Condensation Inhibition

Caption: Inhibition of VLCFA elongase by chloroacetamide herbicides.

Postulated Antifungal Mechanism of Action

G cluster_fungus Fungal Cell Membrane Cell Membrane (Ergosterol) Cell_Death Fungal Cell Death Membrane->Cell_Death DNA_Synth DNA Synthesis (Thymidylate Synthase) DNA_Synth->Cell_Death Chloroacetamide Chloroacetamide Derivative Chloroacetamide->Membrane Binding/ Disruption Chloroacetamide->DNA_Synth Potential Inhibition

Caption: Potential antifungal targets of chloroacetamide derivatives.

Conclusion

Derivatives of this compound represent a versatile class of biologically active molecules. Their primary and well-established application is in agriculture as herbicides, where their mode of action is the inhibition of very-long-chain fatty acid synthesis. Furthermore, the broader class of chloroacetamides exhibits promising antifungal and antibacterial activities. The data suggest that substitutions on the N-phenyl ring significantly influence the antimicrobial spectrum and potency. Future research should focus on synthesizing and systematically evaluating a wider range of this compound derivatives to establish clear structure-activity relationships for antimicrobial applications and to explore their potential in drug development. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their antifungal and antibacterial effects.

References

A-Guide-to-Understanding-and-Assessing-Cross-reactivity-of-2-Chloro-N-(2,6-dimethylphenyl)acetamide-in-Analytical-Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of Lidocaine. Due to its structural similarity to the parent drug, this compound, also known as Lidocaine Impurity H, poses a significant risk of interference in assays designed to quantify amide-type local anesthetics.[1][2][3][4] This document outlines the principles of cross-reactivity, presents comparative data from related compounds, and provides detailed experimental protocols for assessing assay specificity.

Introduction to this compound

This compound is a critical precursor in the chemical synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[5][6] The synthesis involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form this intermediate, which is then reacted with diethylamine (B46881) to yield Lidocaine.[5][6] As a process-related impurity, its presence in final drug products must be carefully monitored. The structural relationship between the impurity and the active pharmaceutical ingredient (API) is visualized in the synthesis pathway below.

G cluster_start Starting Materials 2_6_dimethylaniline 2,6-Dimethylaniline intermediate This compound (Lidocaine Impurity H) 2_6_dimethylaniline->intermediate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate lidocaine Lidocaine intermediate->lidocaine diethylamine Diethylamine diethylamine->lidocaine

Figure 1. Synthesis pathway of Lidocaine showing the intermediate role of this compound.

Given its persistence as a potential impurity, understanding its behavior in analytical assays is paramount for ensuring the accuracy and reliability of pharmaceutical quality control.

The Challenge of Immunoassay Cross-Reactivity

Immunoassays are powerful tools for detecting and quantifying molecules, but they are susceptible to interference from structurally similar compounds.[7] This phenomenon, known as cross-reactivity, occurs when an antibody, designed to bind a specific target analyte, also binds to other molecules present in the sample.[7][8] In the context of Lidocaine quantification, antibodies raised against Lidocaine may also recognize this compound due to shared structural motifs.

Consequences of Cross-Reactivity:

  • Overestimation: Falsely elevated concentrations of the target analyte.

  • Inaccurate Dosing: Potential for incorrect dosage adjustments in therapeutic drug monitoring.

  • Failed Lot Release: Inaccurate impurity profiling can lead to batch rejection in manufacturing.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), offer a more specific alternative by separating compounds based on their physical properties before detection, thus avoiding the issue of antibody cross-reactivity.[1][9]

G cluster_immunoassay Immunoassay cluster_hplc HPLC antibody Antibody (Anti-Lidocaine) lidocaine_ia Lidocaine antibody->lidocaine_ia Binds (Correct) impurity_ia Impurity H antibody->impurity_ia Binds (Incorrect) result_ia Inaccurate Result (Cross-Reactivity) column HPLC Column lidocaine_hplc Lidocaine column->lidocaine_hplc Separates impurity_hplc Impurity H column->impurity_hplc Separates result_hplc Accurate Result (Separation)

Figure 2. Logical diagram comparing the specificity of immunoassays versus HPLC for analyzing structurally similar compounds.

Comparative Cross-Reactivity Data

While specific quantitative cross-reactivity data for this compound in Lidocaine assays is not extensively published, studies on the cross-reactivity among different amide-type local anesthetics highlight the prevalence of this issue. These data serve as a crucial proxy, underscoring the necessity of validating assay specificity against known impurities.

The following table summarizes findings from studies investigating delayed hypersensitivity and cross-reactivity between Lidocaine and other local anesthetics. A positive result in these tests indicates recognition by the same biological components (immune cells or antibodies), which is analogous to cross-reactivity in an immunoassay.

CompoundAssay TypeLidocaine ResultMepivacaine ResultBupivacaine ResultReference
Lidocaine Patch TestPositive (+++)NegativeNot Tested[10]
Lidocaine Intradermal TestPositive (++)Positive (scarce)Negative[10]
Lidocaine Intradermal Test3/8 Patients Positive1/8 Patients Positive0/8 Patients Positive[11]
Various Amides Skin/Provocation-Cross-reactivity demonstrated within the amide group-[12]

Note: The data above illustrates cross-reactivity in biological systems. While not direct immunoassay data, it strongly suggests that antibodies developed against one amide-type anesthetic are likely to recognize other structurally related molecules, including synthesis impurities.

Experimental Protocols for Assessing Cross-Reactivity

To ensure assay specificity, it is essential to perform validation studies. Below are detailed protocols for two common analytical approaches.

Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the degree to which this compound interferes with the detection of Lidocaine in a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • 96-well microtiter plates

  • Lidocaine-BSA conjugate (for coating)

  • Anti-Lidocaine primary antibody

  • This compound

  • Lidocaine standard

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat wells with 100 µL of Lidocaine-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash plates 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of the Lidocaine standard.

    • Prepare serial dilutions of this compound.

    • Add 50 µL of the standard or the impurity dilution to the appropriate wells.

    • Add 50 µL of the anti-Lidocaine primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash plates 5 times with wash buffer.

  • Development: Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-30 minutes).

  • Stopping: Add 50 µL of stop solution.

  • Reading: Read absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of Lidocaine and the impurity that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as: % Cross-Reactivity = (IC50 of Lidocaine / IC50 of Impurity) x 100

Figure 3. Experimental workflow for a competitive ELISA to determine cross-reactivity.

HPLC Method for Specific Quantification

This HPLC protocol allows for the separation and distinct quantification of Lidocaine and this compound (Impurity H), thereby eliminating cross-reactivity.[9]

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Lidocaine and Impurity H reference standards

  • Sample diluent (e.g., Methanol/Water mixture)

Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 230 nm[9]

  • Column Temperature: 45°C[9]

  • Injection Volume: 30 µL[9]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-10 min: Linear gradient to 55% B

    • 10-20 min: Linear gradient to 100% B

    • 20-35 min: Return to 10% B for equilibration[9]

Procedure:

  • Standard Preparation: Prepare stock solutions of Lidocaine and Impurity H in the diluent. Create a mixed standard solution and a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peaks for Lidocaine and Impurity H based on their retention times, as determined from the standard injections. Calculate the concentration of each analyte using the peak area and the calibration curve.

Conclusion

The structural similarity between this compound and Lidocaine makes it a probable cross-reactant in immunoassays. While specific data on this impurity is limited, evidence from related amide-type anesthetics demonstrates a high potential for assay interference. For applications requiring high specificity and accurate quantification, such as pharmaceutical quality control, robust analytical methods like HPLC are superior.[1] Researchers relying on immunoassays must perform rigorous validation, including cross-reactivity testing using the protocols outlined in this guide, to ensure data integrity.

References

A Comparative Benchmarking of Synthesis Routes for 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a crucial intermediate in the synthesis of the widely used local anesthetic Lidocaine and other pharmaceutical agents, can be produced through several synthetic pathways. The choice of a particular route can significantly impact yield, purity, cost-effectiveness, and overall process safety. This guide provides a detailed comparison of the most common synthesis routes, supported by experimental data, to aid researchers and production chemists in making informed decisions.

At a Glance: Performance Comparison of Synthesis Routes

The following table summarizes the key quantitative metrics for the three primary synthesis routes to this compound.

Performance Metric Route 1: Amidation in Acetic Acid Route 2: Amidation in Dichloroethylene Route 3: Isocyanate-based Synthesis
Reported Yield 85-90%95%[1]89%[2]
Purity High (Recrystallization may be needed)HighHigh (Purification by extraction and concentration)[2]
Reaction Temperature Initial cooling to 10°C, then warming[3]20-35°C[1]-78°C to Room Temperature[2]
Reaction Time ~1.5 - 2 hours[3]~3 hours[1]Varies (not specified)
Key Reagents 2,6-Dimethylaniline (B139824), Chloroacetyl chloride, Acetic acid, Sodium acetate[3]2,6-Dimethylaniline, Chloroacetyl chloride, 1,2-Dichloroethylene, Sodium hydroxide[1]2,6-Dimethylphenyl isocyanate, Chloroiodomethane, Methyl lithium-lithium bromide[2]
Solvent Acetic acid[3]1,2-Dichloroethylene[1]Anhydrous ether[2]
Safety Considerations Chloroacetyl chloride is corrosive and a lachrymator. Acetic acid is corrosive.1,2-Dichloroethylene is a regulated solvent. Chloroacetyl chloride is corrosive and a lachrymator.Methyl lithium is highly reactive and pyrophoric. Chloroiodomethane is toxic. Requires very low temperatures.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and logical flow of each synthesis route.

Synthesis_Routes cluster_0 Route 1: Amidation in Acetic Acid cluster_1 Route 2: Amidation in Dichloroethylene cluster_2 Route 3: Isocyanate-based Synthesis A1 2,6-Dimethylaniline D1 This compound A1->D1 B1 Chloroacetyl chloride B1->D1 C1 Acetic Acid & Sodium Acetate (B1210297) C1->D1 A2 2,6-Dimethylaniline D2 This compound A2->D2 B2 Chloroacetyl chloride B2->D2 C2 1,2-Dichloroethylene & Sodium Hydroxide (B78521) C2->D2 A3 2,6-Dimethylphenyl isocyanate D3 This compound A3->D3 B3 Chloroiodomethane & Methyl lithium-LiBr B3->D3

A high-level comparison of the three main synthesis routes.

Detailed Experimental Protocols

For reproducibility and accurate comparison, the detailed experimental methodologies for each synthesis route are provided below.

Route 1: Amidation of 2,6-Dimethylaniline in Acetic Acid

This is a widely adopted and well-documented laboratory-scale synthesis.

experimental_workflow_1 start Start step1 Dissolve 2,6-dimethylaniline in glacial acetic acid. start->step1 step2 Cool the solution to 10°C in an ice bath. step1->step2 step3 Slowly add chloroacetyl chloride with continuous stirring. step2->step3 step4 Stir for an additional 30 minutes. step3->step4 step5 Add a solution of sodium acetate in water. step4->step5 step6 Stir the reaction mixture for 1 hour. step5->step6 step7 Isolate the precipitate by suction filtration. step6->step7 step8 Wash the product with water. step7->step8 step9 Dry the product. step8->step9 end End step9->end

Workflow for the amidation of 2,6-dimethylaniline in acetic acid.

Procedure:

  • In a suitable flask, 2,6-dimethylaniline (0.05 mol) is mixed with 45 ml of concentrated acetic acid.[3]

  • The solution is cooled to 10°C using an ice bath.[3]

  • While maintaining the temperature, chloroacetyl chloride (0.06 mol) is added slowly with continuous stirring.[3]

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.[3]

  • A solution of 15 g of sodium acetate in 75 ml of water is then added to the reaction mixture, which leads to the precipitation of the product.[3]

  • The mixture is stirred for another hour.[3]

  • The precipitate of this compound is collected by suction filtration.[3]

  • The collected solid is washed with water on the filter and then dried.[3] If necessary, the product can be recrystallized from aqueous ethanol.

Route 2: Amidation of 2,6-Dimethylaniline in 1,2-Dichloroethylene

This industrial-scale method offers a high yield and avoids the use of acetic acid.

experimental_workflow_2 start Start step1 Dissolve 2,6-xylidine in 1,2-dichloroethylene. start->step1 step2 Add 1N sodium hydroxide aqueous solution and stir. step1->step2 step3 Add chloroacetyl chloride dropwise over 1.5 hours at 20-35°C. step2->step3 step4 Stir the mixture at the same temperature for 1.5 hours. step3->step4 step5 Separate the organic and aqueous layers. step4->step5 step6 Concentrate the organic layer under reduced pressure. step5->step6 step7 Collect the precipitate by filtration. step6->step7 step8 Dry the product under reduced pressure. step7->step8 end End step8->end

Workflow for the amidation in 1,2-dichloroethylene.

Procedure:

  • In a 4 L vessel, 182 g of 2,6-xylidine is dissolved in 1,2-dichloroethylene.[1]

  • To this solution, 1.6 L of a 1N aqueous sodium hydroxide solution is added, and the mixture is stirred.[1]

  • Chloroacetyl chloride (203 g) is added dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[1]

  • The reaction mixture is then stirred for an additional 1.5 hours at the same temperature.[1]

  • The mixture is allowed to separate into two layers, and the organic layer is collected.[1]

  • The organic layer is concentrated under reduced pressure, leading to the precipitation of the product.[1]

  • The precipitate is collected by filtration.[1]

  • The final product is dried under reduced pressure to yield 282 g (95%) of this compound.[1]

Route 3: Synthesis from 2,6-Dimethylphenyl Isocyanate

This route offers an alternative starting material and reaction mechanism.

experimental_workflow_3 start Start step1 Dissolve 2,6-dimethylphenyl isocyanate in anhydrous ether at -78°C. start->step1 step2 Slowly add chloroiodomethane. step1->step2 step3 After 2 minutes, add methyl lithium-lithium bromide solution dropwise. step2->step3 step4 Stir the mixture at -78°C for the specified time. step3->step4 step5 Quench the reaction with aqueous ammonium (B1175870) chloride solution. step4->step5 step6 Allow the mixture to warm to room temperature. step5->step6 step7 Extract the product with ether. step6->step7 step8 Wash, dry, and concentrate the organic phase. step7->step8 end End step8->end

Workflow for the isocyanate-based synthesis.

Procedure:

  • A solution of 2,6-dimethylphenyl isocyanate (1.0 eq.) in anhydrous ether (1 M concentration) is cooled to -78°C.[2]

  • Chloroiodomethane (1.5 eq.) is added slowly to this solution.[2]

  • After 2 minutes, a 1.5 M solution of methyl lithium-lithium bromide (1.25 equiv.) in ether is added dropwise over 5 minutes.[2]

  • The reaction mixture is stirred at -78°C for a specified time.[2]

  • Upon completion, the reaction is quenched by adding an aqueous ammonium chloride solution.[2]

  • The cooling bath is removed, and the mixture is stirred until it reaches room temperature.[2]

  • The product is extracted with ether.[2]

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the pure product.[2] A reported yield for a similar procedure is 89%.[2]

References

A Structural and Functional Comparison of N-(2,6-diethylphenyl)acetamide and its Analogs as Voltage-Gated Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of N-(2,6-diethylphenyl)acetamide with its close structural analogs, Lidocaine and Tocainide. Due to the limited publicly available experimental data for N-(2,6-diethylphenyl)acetamide, this comparison leverages the extensive research on Lidocaine and Tocainide to provide a predictive analysis of its potential biological activity. All three compounds share a core N-phenylacetamide structure, suggesting a similar mechanism of action as voltage-gated sodium channel blockers.

Structural Comparison

The core structure of these compounds consists of an acetamide (B32628) group linked to a disubstituted phenyl ring. The nature of the substituents on both the phenyl ring and the acetamide nitrogen dictates their physicochemical properties and biological activity.

CompoundStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
N-(2,6-diethylphenyl)acetamide N-(2,6-diethylphenyl)acetamideN-(2,6-diethylphenyl)acetamideC₁₂H₁₇NO191.27
Lidocaine Lidocaine2-(diethylamino)-N-(2,6-dimethylphenyl)acetamideC₁₄H₂₂N₂O234.34
Tocainide Tocainide2-amino-N-(2,6-dimethylphenyl)propanamideC₁₁H₁₆N₂O192.26

Key Structural Differences:

  • N-(2,6-diethylphenyl)acetamide: Possesses two ethyl groups on the phenyl ring and an unsubstituted acetamide nitrogen.

  • Lidocaine: Features two methyl groups on the phenyl ring and a diethylamino group on the acetamide nitrogen. This tertiary amine is crucial for its local anesthetic activity.

  • Tocainide: Also has two methyl groups on the phenyl ring but incorporates a primary amine on the alpha-carbon of the propanamide side chain, making it a chiral molecule.

Predicted Biological Activity and Mechanism of Action

Based on the structural similarities to Lidocaine and Tocainide, N-(2,6-diethylphenyl)acetamide is predicted to function as a voltage-gated sodium channel (VGSC) blocker . These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for this class of compounds is the inhibition of sodium ion influx through voltage-gated sodium channels. By binding to a site within the pore of the channel, these molecules stabilize the channel in an inactivated state, preventing its return to the resting state and subsequent opening. This leads to a decrease in neuronal excitability and conduction, resulting in local anesthesia and antiarrhythmic effects.

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effect Physiological Effect Na_channel Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Na_channel->Na_in Depolarization Membrane Depolarization Na_channel->Depolarization Inhibited by Blocker Na_out Na+ Na_out->Na_channel Influx Blocker N-(Aryl)acetamide Blocker Blocker->Na_channel Binds to inactivated state Action_Potential Action Potential Propagation Depolarization->Action_Potential Leads to Excitability Decreased Excitability Action_Potential->Excitability Results in Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution (for Lidocaine) Aniline 2,6-Disubstituted Aniline Acylation Acylation Reaction (e.g., in glacial acetic acid) Aniline->Acylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Acylation Intermediate N-(2,6-Disubstituted phenyl) -2-chloroacetamide Acylation->Intermediate Intermediate2 N-(2,6-Disubstituted phenyl) -2-chloroacetamide Diethylamine Diethylamine Substitution SN2 Reaction (e.g., in toluene) Diethylamine->Substitution Lidocaine Lidocaine Substitution->Lidocaine Intermediate2->Substitution Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., HEK-293 expressing Nav1.5) Seal Gigaohm Seal Formation (>1 GΩ) Cell_Prep->Seal Pipette_Prep Pipette Fabrication (Borosilicate glass, 3-5 MΩ) Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Sodium Currents Whole_Cell->Baseline Compound_App Apply Test Compound (e.g., N-(2,6-diethylphenyl)acetamide) Baseline->Compound_App Recording Record Sodium Currents in presence of compound Compound_App->Recording Analysis Data Analysis (IC50 determination) Recording->Analysis

Safety Operating Guide

Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Chloro-N-(2,6-dimethylphenyl)acetamide and any contaminated materials as hazardous waste.[1][2] Disposal must be conducted through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[1][3]

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 1131-01-7), a compound commonly used in chemical synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4] It is also harmful if swallowed.[5]

  • Environmental Hazards : While specific ecotoxicity data is largely unavailable, the compound should not be allowed to enter drains, waterways, or soil.[1][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. The required PPE includes:

  • Hand Protection : Wear impervious, chemical-resistant gloves.[3][4]

  • Eye/Face Protection : Use tightly fitting safety goggles or a face shield.[5]

  • Skin and Body Protection : Wear appropriate protective clothing to prevent skin contact.[4]

  • Respiratory Protection : In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.[3]

Spill Management and Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the substance to enter drains.[3]

  • Cleanup : For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[3] Moisten the material slightly to prevent it from becoming airborne if necessary.[6]

  • Collection : Place the spilled material and any contaminated cleaning supplies into a suitable, labeled, and closed container for disposal.[3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.

Step-by-Step Disposal Plan:

  • Waste Identification : Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1]

  • Segregation and Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, filter paper, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7] The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Pickup : Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and transport of the hazardous waste.

  • Incineration : Where permissible and facilities are available, chemical incineration with an afterburner and scrubber is a suggested disposal method.[3] This should only be performed by a licensed disposal company.

Contaminated Packaging Disposal : Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[3] Rinsing the container may be an option, but the rinsate must also be collected and disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueReference
CAS Number1131-01-7[1]
Molecular FormulaC10H12ClNO[3]
Molecular Weight197.66 g/mol [3]
Melting Point150-151 °C

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal Start Waste Generation (Used chemical, contaminated items) Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store Securely in a Cool, Dry, Ventilated Area Label->Store Contact Contact EHS or Licensed Disposal Service Store->Contact Transport Professional Transport to Disposal Facility Contact->Transport Dispose Final Disposal (e.g., Incineration) Transport->Dispose

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Chloro-N-(2,6-dimethylphenyl)acetamide, including personal protective equipment (PPE) recommendations, operational plans for handling and storage, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to minimize risk.

Hazard Summary

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)[1][2][3]
H319: Causes serious eye irritationSerious eye irritation (Category 2A)[1][2][3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2][3]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Wear protective gloves (inspected prior to use) and impervious clothing.[1][2][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[2][4]

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical to ensure a safe laboratory environment.

Handling and Storage:

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Wash hands and any exposed skin thoroughly after handling.[1][5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

    • Use only in a well-ventilated area or outdoors.[1][3]

    • Do not eat, drink, or smoke when using this product.[4]

  • Storage:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][5]

    • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5]

    • Store in a locked-up place.[1][5]

Spill and Accidental Release Measures:

  • Personal Precautions:

    • Use personal protective equipment.[2]

    • Avoid dust formation.[2][4][5]

    • Ensure adequate ventilation.[2]

    • Evacuate personnel to safe areas.[2]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[4]

    • Do not let the product enter drains, other waterways, or soil.[1][3]

  • Containment and Cleaning Up:

    • Vacuum, sweep up, or absorb with inert material.[1]

    • Collect and arrange disposal in suitable, closed containers without creating dust.[2][3]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated packaging should be disposed of as an unused product.[2]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][6] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound A 1. Assess Hazards & Don PPE B 2. Handling Operations A->B Proceed with caution D 4. Accidental Spill A->D Emergency preparedness H First Aid A->H Emergency preparedness C 3. Storage B->C After use E 5. Waste Generation B->E During use F 6. Decontamination B->F Post-operation C->B Retrieve for use D->F After containment G 7. Disposal E->G Segregate waste F->G Dispose of contaminated materials

Caption: Logical workflow for safe chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,6-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.